Product packaging for Z-Vad-cho(Cat. No.:)

Z-Vad-cho

Cat. No.: B10853942
M. Wt: 421.4 g/mol
InChI Key: YYQWNJQKDSNAES-QRTARXTBSA-N
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Description

Historical Context of Z-VAD-CHO and Pan-Caspase Inhibitors in Research

The historical context of this compound is intertwined with the broader study of caspases and the development of inhibitors to understand their functions. The identification of caspases as key mediators of apoptosis spurred significant interest in developing tools to modulate their activity. Early research in apoptosis highlighted the involvement of ICE-like proteases, later classified as caspases. researchgate.net The development of synthetic peptide inhibitors, such as Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp-fluoromethyl ketone), marked a significant step in studying caspase-mediated processes. researchgate.netresearchgate.net Z-VAD-FMK, a fluoromethyl ketone (FMK)-based inhibitor, gained prominence as a broad-spectrum caspase inhibitor. researchgate.netstemcell.com

Scope and Significance of this compound in Biological Inquiry

The significance of this compound in biological inquiry stems from its capacity to inhibit a wide range of caspases, thereby serving as a critical tool for investigating caspase-dependent pathways. Its use allows researchers to differentiate between caspase-dependent and caspase-independent biological processes. aai.org

Research utilizing this compound has explored its effects in various cellular models and biological phenomena. For instance, studies have employed this compound to investigate apoptosis induced by diverse stimuli. While some research indicates that a general caspase inhibitor like Z-VAD-FMK can partially inhibit apoptosis induced by certain factors, suggesting both caspase-dependent and independent pathways may be involved, this compound, with its similar inhibitory profile to Z-VAD-FMK against certain caspases, contributes to these investigations. researchgate.netaai.org

Furthermore, this compound has been used alongside other caspase inhibitors with different specificities (e.g., inhibitors preferential for caspase-3 or caspase-8) to help delineate the roles of specific caspases within a cascade. aacrjournals.orgencyclopedia.pub This comparative approach is crucial for understanding the hierarchical activation and specific functions of different caspases in complex biological processes like apoptosis or inflammation. researchgate.netresearchgate.net

The application of this compound extends to studying conditions where dysregulation of caspase activity is implicated, such as certain diseases or experimental models of injury. By inhibiting caspases, researchers can assess the impact of caspase activity on disease progression or cellular outcomes. researchgate.netjpp.krakow.pl

Here is a table summarizing some research findings involving this compound and other caspase inhibitors:

InhibitorSpecificity/TypeResearch ContextObserved EffectSource
Z-VAD-FMKPan-caspase inhibitorGranulysin-induced apoptosis in Jurkat cellsPartially inhibited apoptosis. aai.org
Ac-DEVD-CHOCaspase-3 subfamilyGranulysin-induced apoptosis in Jurkat cellsDid not substantially affect cell death. aai.org
Z-VAD-FMKPan-caspase inhibitorCisplatin-induced apoptosis in rat proximal tubular cellsAlmost completely inhibited increased Caspase-3 activity and decreased apoptosis. karger.com karger.com
Ac-DEVD-CHOCaspase-3 inhibitorImproving gene editing efficiency in human primary T cells post electrotransferIncreased T cell viability. mdpi.com mdpi.com
Z-VAD-FMKPan-caspase inhibitorTRAIL-induced apoptosis in prostate cancer cellsBlocked cell death in a dose-dependent manner. aacrjournals.org aacrjournals.org
Ac-DEVD-CHOCaspase-3 inhibitorTRAIL-induced apoptosis in prostate cancer cellsSignificantly inhibited apoptosis in a dose-dependent fashion. aacrjournals.org aacrjournals.org
Z-VAD-FMKPan-caspase inhibitorCigarette smoke-induced airway inflammation in miceImproved airway inflammation and emphysema, reduced IL-1β and IL-8 levels. dovepress.com dovepress.com
Ac-DEVD-CHOCaspase-3 inhibitorCigarette smoke-induced airway inflammation in miceReduced airway inflammation, serum IL-1β and IL-8 levels, and Muc5ac levels. dovepress.com dovepress.com
This compoundReversible (aldehyde)Caspase-like activity in Avena sativaReversibly inhibited a specific caspase-like protease activity. oup.com oup.com

This table illustrates the diverse applications of this compound and other caspase inhibitors in research, highlighting their utility in understanding cell death pathways and inflammatory responses. The use of this compound, often in parallel with more specific inhibitors, remains a fundamental approach in academic research to elucidate the complex roles of caspases in biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27N3O7 B10853942 Z-Vad-cho

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H27N3O7

Molecular Weight

421.4 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C20H27N3O7/c1-12(2)17(23-20(29)30-11-14-7-5-4-6-8-14)19(28)21-13(3)18(27)22-15(10-24)9-16(25)26/h4-8,10,12-13,15,17H,9,11H2,1-3H3,(H,21,28)(H,22,27)(H,23,29)(H,25,26)/t13-,15-,17-/m0/s1

InChI Key

YYQWNJQKDSNAES-QRTARXTBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Molecular Mechanisms of Z Vad Cho Action

Caspase Targeting and Binding Dynamics

Z-VAD-CHO functions predominantly as an inhibitor of caspases, interfering with their proteolytic activity.

Specificity Profile Across Caspase Families

This compound is often described as a broad-spectrum caspase inhibitor. It has been shown to inhibit a variety of caspases, including caspase-1, -3, -6, -7, -8, and -9. medchemexpress.com Some studies suggest a weaker inhibitory effect on caspase-2. medchemexpress.com While considered broad-spectrum, the degree of inhibition can vary across different caspase family members. For instance, comparative studies with other inhibitors like Z-VAD-FMK (a fluoromethyl ketone analog) and Ac-YVAD-CMK (a caspase-1 specific inhibitor) highlight differences in specificity profiles. peptanova.de Research indicates that Z-VAD-FMK and Ac-DEVD-CHO (a caspase-3 inhibitor) can show similar inhibitory competency for caspases-3, -8, and -9 activities in certain cell-virus systems. researchgate.net

Irreversible Covalent Modification of Caspase Active Sites

The inhibitory mechanism of this compound involves the irreversible covalent modification of the caspase active site. invivogen.com Caspases are cysteine proteases, and their catalytic mechanism relies on a nucleophilic cysteine residue within the active site. This compound, possessing an aldehyde group, acts as an electrophilic warhead that forms a stable, covalent bond with the catalytic cysteine residue of the caspase. This irreversible interaction effectively blocks the enzymatic activity of the caspase. This mechanism is shared with other peptide aldehyde inhibitors.

Structural Elucidation of this compound-Caspase Complexes

Structural studies, often utilizing techniques like X-ray crystallography, provide detailed insights into how this compound interacts with caspases at the molecular level. While direct crystal structures of this compound in complex with caspases were not explicitly found in the search results, studies on caspase structures and their interactions with inhibitors highlight the importance of the active site architecture. Caspases have a conserved catalytic dyad involving a cysteine and a histidine residue. Inhibitors like this compound are designed to fit into the substrate-binding pocket and target the catalytic cysteine. Structural data on related caspase inhibitors and caspase structures (e.g., caspase-1 structure rcsb.org) contribute to understanding the potential binding modes and interactions of peptide aldehydes like this compound within the caspase active site.

Non-Caspase Molecular Targets of this compound

Although primarily known for its caspase inhibition, research has identified that this compound can also interact with non-caspase molecular targets.

Interaction with Ubiquitin C-Terminal Hydrolase L1 (UCHL1)

One notable non-caspase target of this compound is Ubiquitin C-Terminal Hydrolase L1 (UCHL1). targetmol.com UCHL1 is a deubiquitinating enzyme involved in the ubiquitin-proteasome system. Studies have shown that Z-VAD-FMK, a related pan-caspase inhibitor, can inhibit UCHL1 by irreversibly modifying its active site. targetmol.commedchemexpress.com While some sources specifically state that Z-VAD-FMK inhibits UCHL1 targetmol.commedchemexpress.com, one source indicates that Z-VAD-FMK does not inhibit UCHL1 activity even at high concentrations targetmol.commedchemexpress.com. This discrepancy might be related to the specific form of Z-VAD used or experimental conditions. However, the potential for this compound (given its similar structure and mechanism to Z-VAD-FMK) to interact with and inhibit UCHL1 has been noted in the literature, suggesting an off-target effect that could influence cellular processes beyond caspase-mediated pathways. nih.govnih.govresearchgate.net This interaction highlights the importance of considering potential off-target effects when using this compound as a tool to study caspase-dependent processes.

Modulation of Other Proteases

While widely known for its caspase inhibitory activity, studies have explored the potential of this compound to modulate other classes of proteases. The aldehyde functional group present in this compound is not exclusively reactive with caspase cysteine residues; it can also interact with the active sites of other cysteine proteases and potentially some serine proteases.

Research has indicated that Z-VAD-FMK, a related pan-caspase inhibitor with a fluoromethylketone warhead, can affect other cysteine proteases and reversibly inhibit serine proteases, whereas aldehyde-based inhibitors like this compound can reversibly inhibit both cysteine and serine proteases oup.com. This suggests a broader inhibitory potential for this compound beyond caspases, depending on the specific protease and experimental conditions.

For instance, studies investigating programmed cell death in Avena sativa identified caspase-like protease activities that showed specific binding to biotin-YVAD-CMK, which was competitively inhibited by Z-VAD-CMK but not Z-DEVD-CMK. This implies that different inhibitors, even those targeting caspase-like activity, can have distinct interaction profiles with various proteases oup.com.

Furthermore, investigations into autophagic cell death in L929 cells suggested that the induction of this death pathway by Z-VAD-fmk (another related compound) required the inhibition of both caspase-8 and a calpain-like cysteine protease, which was inhibited by calpeptin (B1683957) (z-Leu-Nle-CHO) and calpain inhibitor III (z-Val-Phe-CHO). This highlights the potential for aldehyde-based inhibitors to influence calpain activity nih.gov.

Table 1 summarizes the inhibitory characteristics of different protease inhibitor warheads, including the aldehyde group found in this compound.

Inhibitor WarheadTarget Protease Class (Irreversible Inhibition)Target Protease Class (Reversible Inhibition)
Chloromethylketone (CMK)Cysteine, SerineNone
Fluoromethylketone (FMK)CysteineSerine
Aldehyde (CHO)NoneCysteine, Serine

Table 1: Inhibitory Characteristics of Protease Inhibitor Warheads oup.com

These findings collectively suggest that while this compound is primarily a caspase inhibitor, its aldehyde moiety allows for potential reversible inhibition of other cysteine and serine proteases, contributing to its broader cellular effects.

Downstream Molecular Signaling Perturbations

The inhibition of protease activity by this compound leads to significant perturbations in downstream molecular signaling pathways, particularly those involved in cellular demise and protein processing.

Impact on Proteolytic Substrate Cleavage Profiles

The primary impact of this compound is on the cleavage of substrates by the proteases it inhibits. As a pan-caspase inhibitor, it broadly prevents the proteolytic processing mediated by various caspases. This includes the cleavage of numerous cellular proteins that are targeted by caspases during apoptosis.

For example, studies have shown that Z-VAD-fmk (a related pan-caspase inhibitor) can abolish the generation of the 24 kDa Mcl-1 fragment induced by various stimuli, strongly suggesting that caspases are responsible for Mcl-1 cleavage in apoptotic cells researchgate.net. Mcl-1 is an antiapoptotic protein, and its cleavage can contribute to the pro-apoptotic signaling researchgate.net.

Another well-characterized caspase substrate is Poly(ADP-ribose) polymerase (PARP). Inhibition of caspases by this compound or related inhibitors prevents the characteristic cleavage of PARP during apoptosis biologists.com. This is a key indicator of caspase activity blockade.

Research using the cell-permeable fluorescent caspase substrate PhiPhiLux-G2D2, which is cleaved within a PARP cleavage site sequence, showed that the increase in fluorescence (indicating caspase activity) was abolished by the presence of Z-VAD-fmk, supporting the notion that caspases are responsible for the cleavage of this substrate nih.gov.

In addition to preventing the cleavage of known caspase substrates, this compound's modulation of other proteases could potentially impact the cleavage profiles of substrates specific to those enzymes. While direct evidence for this compound's impact on a wide range of non-caspase substrate cleavage profiles is less extensively documented compared to its effects on caspase substrates, the potential for such modulation exists given its broader inhibitory capacity on certain protease classes.

Table 2 illustrates the effect of caspase inhibitors, including Z-VAD-fmk, on the cleavage of specific substrates.

InhibitorTarget Caspase(s) (Primary)Substrate Cleavage Inhibited (Examples)Reference
Z-VAD-fmkPan-caspaseMcl-1 (24 kDa fragment) researchgate.net
Z-VAD-fmkPan-caspasePARP biologists.com, embopress.org
Z-VAD-fmkPan-caspasePhiPhiLux-G2D2 nih.gov
Ac-DEVD-CHOCaspase-3-likePARP (less efficiently than Z-VAD-fmk) scispace.com, embopress.org
Ac-YVAD-CHOCaspase-1-likeLimited effect on PARP cleavage scispace.com, embopress.org

Table 2: Impact of Caspase Inhibitors on Substrate Cleavage

Effects on PARP Protease Activity

Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair and other cellular processes. During apoptosis, PARP is cleaved by caspases, notably caspase-3, into characteristic fragments. This cleavage is considered a hallmark of apoptosis execution. This compound, by inhibiting caspases, effectively blocks the proteolytic cleavage of PARP.

Studies have consistently shown that treatment with this compound or related pan-caspase inhibitors prevents the formation of the cleaved PARP product. For instance, research demonstrated that while Ac-YVAD-CHO (a caspase-1 inhibitor) had relatively little effect on the formation of the 24 kDa PARP product, Z-VAD-FMK completely inhibited PARP proteolysis in intact cells scispace.com. Similarly, intracellular acidification-induced PARP cleavage was inhibited by Z-VAD biologists.com.

In Jurkat cells treated with Fas antibody, lysates contained PARP protease activity that was potently inhibited by Ac-DEVD-CHO but not by Ac-YVAD-CHO or Z-VAD-FMK in that specific experimental setup focusing on lysate activity scispace.com. However, in intact cells, Z-VAD-fmk is effective at blocking PARP cleavage by inhibiting upstream caspase activation scispace.com, embopress.org.

The inhibition of PARP cleavage by this compound underscores its effectiveness in blocking the downstream executioner caspases responsible for this event. This prevention of PARP cleavage is a critical aspect of how this compound interferes with the apoptotic process at a molecular level.

Table 3 illustrates the effect of Z-VAD and other inhibitors on PARP cleavage.

InhibitorEffect on PARP CleavageContext/NotesReference
This compoundInhibitsBy blocking ICE-like proteases biologists.com
Z-VAD-fmkInhibitsIn intact cells, by blocking upstream caspases scispace.com, embopress.org
Ac-DEVD-CHOInhibits (Potent)In Jurkat cell lysates scispace.com
Ac-DEVD-CHOInhibits (Less efficient than Z-VAD-fmk in PBLs)In intact cells embopress.org
Ac-YVAD-CHOLittle/No effectOn 24 kDa PARP product formation in THP.1 cells scispace.com
Ac-YVAD-CHONo effectOn PARP cleavage in Jurkat cell lysates scispace.com

Table 3: Effects of Z-VAD and Other Inhibitors on PARP Cleavage

The inhibition of PARP cleavage by this compound is a direct consequence of its ability to block caspase activity, thereby preventing the proteolytic event that inactivates PARP during apoptosis.

Cellular and Subcellular Consequences of Z Vad Cho Application

Modulation of Programmed Cell Death Pathways

Z-VAD-CHO is widely utilized to dissect the roles of caspases in various forms of programmed cell death. By inhibiting caspase activity, it can block apoptosis and, in certain cellular settings, redirect cells towards alternative death pathways. invivogen.comcaymanchem.com

This compound inhibits apoptosis by targeting the catalytic site of caspases, thereby preventing their activation and subsequent proteolytic activity essential for the dismantling of the cell during apoptosis. invivogen.comresearchgate.net This inhibition affects multiple downstream events characteristic of apoptotic cell death.

Treatment with this compound has been shown to prevent the characteristic morphological changes associated with apoptosis, such as cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. nih.govselleckchem.comrupress.orgresearchgate.net Studies in various cell lines, including human Chang liver cells and HL60 cells, have demonstrated that Z-VAD-FMK (a related pan-caspase inhibitor) abolishes or significantly reduces these morphological hallmarks induced by various apoptotic stimuli. nih.govselleckchem.com In some cases, while Z-VAD-FMK prevented typical apoptotic features like internucleosomal DNA fragmentation, high molecular weight DNA cleavages and chromatin condensation were still observed, suggesting the involvement of caspase-independent mechanisms in certain morphological changes. nih.gov

The effect of this compound on mitochondrial membrane potential (ΔΨm) dynamics can vary depending on the apoptotic stimulus and cell type. In some scenarios, Z-VAD-FMK has been shown to prevent the loss of ΔΨm that typically occurs during apoptosis, particularly when this loss is a consequence of caspase activation. nih.govnih.gov For instance, in Jurkat cells undergoing doxorubicin-induced apoptosis, Z-VAD-FMK prevented the decrease in ΔΨm. nih.gov Similarly, Ac-VAD-CHO (a form of this compound) has been reported to inhibit the dissipation of mitochondrial membrane potential in hypoxia-exposed cells. medchemexpress.com However, in other contexts, such as Fas-induced apoptosis in Jurkat cells, while Z-VAD-FMK blocked downstream events like phosphatidylserine (B164497) externalization and cell death, it did not prevent the initial elevation of ΔΨm induced by Fas signaling. aai.orgnih.gov Furthermore, some studies indicate that mitochondrial dysfunction, including ΔΨm loss, can occur independently of caspase activation and may not be prevented by Z-VAD-FMK in certain death pathways. rupress.orgstemcell.comaai.org

Cytochrome c release from mitochondria is a pivotal event in the intrinsic apoptotic pathway, leading to apoptosome formation and caspase activation. This compound and its related compounds have been shown to influence this process, although the extent of inhibition can vary. Z-VAD-FMK has been reported to block or reduce cytochrome c release from mitochondria in various apoptotic models. medchemexpress.comnih.govnih.gov This is particularly evident for the late-stage release of cytochrome c that is dependent on caspase activity. nih.gov Ac-VAD-CHO has also been shown to inhibit cytochrome c release in hypoxia-exposed cells. medchemexpress.com However, some studies indicate that an early phase of cytochrome c release might be caspase-independent and thus not inhibited by Z-VAD-FMK. nih.govresearchgate.net Additionally, in certain cell death scenarios, cytochrome c release might occur via mechanisms not entirely blocked by pan-caspase inhibition. oup.com

Phosphatidylserine (PS) externalization to the outer leaflet of the plasma membrane is a key signal for phagocytic clearance of apoptotic cells. This compound and related pan-caspase inhibitors are potent inhibitors of this process. nih.govaai.orgnih.govnih.govbiologists.comtandfonline.comaai.orgnih.gov Studies consistently show that Z-VAD-FMK prevents the externalization of phosphatidylserine induced by various apoptotic stimuli, including FasL and doxorubicin (B1662922). nih.govaai.orgnih.govbiologists.comaai.orgnih.gov This inhibition is considered a direct consequence of blocking caspase activity, as caspases are involved in the regulation of lipid translocases and scramblases that control PS asymmetry across the plasma membrane. nih.govtandfonline.com

While primarily known as an apoptosis inhibitor, this compound can also play a role in the induction and modulation of necroptosis, a form of programmed necrosis that is typically caspase-independent. researchgate.netoup.comspandidos-publications.commdpi.comfrontiersin.orgnih.gov In many cellular contexts, inhibition of caspases by Z-VAD-FMK can unmask or facilitate necroptosis, particularly when cells are stimulated with inducers like TNF-α. spandidos-publications.comfrontiersin.orgnih.govnih.govmdpi.com This is because caspase-8 can cleave key components of the necroptotic pathway, such as RIPK1 and RIPK3, thereby inhibiting necroptosis. nih.govplos.org By inhibiting caspase-8, Z-VAD-FMK can remove this brake on necroptosis, allowing it to proceed. nih.govplos.org

Furthermore, Z-VAD-FMK alone can induce necroptotic cell death in certain cell lines, such as L929 cells. nih.govplos.org This Z-VAD-induced necroptosis in L929 cells has been shown to be dependent on the autocrine production of TNF-α and involves key necroptotic regulators like RIPK1 and RIPK3. nih.govplos.org The mechanism may involve Z-VAD's capacity to simultaneously inhibit caspases and potentially influence other pathways. tandfonline.com Studies have also indicated that Z-VAD-FMK can enhance necroptosis induced by other stimuli, such as certain viral infections or treatments that cause extensive DNA damage. mdpi.comnih.gov

Here is a summary of some research findings related to this compound and programmed cell death:

StudyCell Type(s)Stimulus/ContextKey Finding(s) Related to this compoundRelevant Section(s)
Kim et al., 2003 medchemexpress.comHypoxia-exposed cellsHypoxiaAc-VAD-CHO inhibits dissipation of MMP and cytochrome c release.3.1.1.2, 3.1.1.3
Newton et al., 2007 plos.orgL929 cellsZ-VAD treatmentZ-VAD can induce necroptotic cell death; involves RIP1 and RIP3.3.1.2
Vercammen et al., 1997 frontiersin.orgL929 cellsTNF + Z-VADZ-VAD promotes TNF-induced necroptosis by inhibiting caspase-8.3.1.2
Zhu et al., 1995 apexbt.comTHP.1 and Jurkat T-cellsDiverse stimuli, Fas antigenZ-VAD-FMK blocks all features of apoptosis; inhibits DNA fragmentation.3.1.1.1
Henry et al., 2016 nih.govVarious (review)Death receptor ligation, TLR3 stimulation, HSV-1Z-VAD-fmk favors necroptosis over apoptosis by inactivating CASP8; enhances necroptosis induced by HSV-1.3.1.2
Werthmöller et al., 2013 mdpi.comB16-F10 melanoma cells, CT26 colon carcinomaZ-VAD-fmk + RT/CT, Z-VAD-fmk + poly (I:C)Z-VAD-fmk induces necroptosis in combination with other treatments.3.1.2
Han et al., 2010 nih.govL929 cellsZ-VAD treatmentZ-VAD-induced necroptosis depends on autocrine TNFα production and RIP1/RIP3.3.1.2
Marques et al., 2002 nih.govA20 B-lymphoma cells, Jurkat T-cellsFasLZ-VAD-fmk prevented FasL-induced cell death and PS externalization; Ac-DEVD-cho only partially restored viability and had no effect on PS exposure.3.1.1.4, 3.1.2
Ricci et al., 2003 nih.govJurkat cellsDoxorubicinZ-VAD-fmk prevented all morphological and biochemical features of apoptosis, including ΔΨm loss and PS exposure.3.1.1.1, 3.1.1.2, 3.1.1.4
Kroemer et al., 2007 stemcell.comVarious (review)BAX inductionZ-VAD-FMK did not prevent fall in mitochondrial membrane potential, ROS production, cytoplasmic vacuolation, or plasma membrane permeability downstream of BAX.3.1.1.2
Bossy-Wetzel et al., 1998 nih.govVariousGenotoxic stress (IR, etoposide)Z-VAD prevented late-stage cytochrome c release and associated ΔΨm drop, but not early release.3.1.1.2, 3.1.1.3
Vieira et al., 2007 oup.comHuman spermBetulinic acidZ-VAD-fmk partially inhibited BA-induced loss of ΔΨm, suggesting caspase-independent pathways also involved.3.1.1.2
Daugas et al., 2000 aai.orgJurkat cellsGranulysinZ-VAD-fmk partially inhibited granulysin-induced apoptosis but did not inhibit ΔΨm loss.3.1.1.2
Fares et al., 2001 nih.govJurkat cellsp53 activationZ-VAD-fmk blocked Bax translocation, cytochrome c release, and caspase 9 activation.3.1.1.3
Wright et al., 2009 nih.govL929 cellsZ-VAD treatmentZ-VAD-induced cell death results in phosphatidylserine exposure; requires inhibition of caspases and a calpain-like protease.3.1.1.4, 3.1.2
Holler et al., 2000 biologists.comA20 B-lymphoma cellsFasLZ-VAD-fmk completely prevented FasL-induced cell death and PS externalization; Ac-DEVD-cho had no effect on PS exposure.3.1.1.4, 3.1.2
Edinger et al., 2002 rupress.orgCHO cellsE4orf4 expressionZ-VAD-fmk did not prevent apoptotic morphology or ΔΨm loss induced by E4orf4 expression.3.1.1.1, 3.1.1.2
Winton et al., 1998 aai.orgJurkat human T cells, peripheral blood lymphocytesFas signalingZ-VAD.fmk blocked Fas-induced PS externalization, disruption of ΔΨm, and cell death, but not elevation of ΔΨm or ROI levels.3.1.1.2, 3.1.1.4
Sordet et al., 2003 aai.orgCEM T cellsVP-16Z-VAD.fmk inhibited DNA digestion and PS externalization.3.1.1.4
Chawla et al., 2016 mdpi.comVarious (review)Apoptosis resistanceModulation of necroptosis using agents like Z-VAD-fmk is a potential approach to overcome apoptotic resistance.3.1.2
Vandenabeele et al., 2013 spandidos-publications.comVarious (review)TNF-α, viral infectionPan-caspase inhibitors like zVAD peptide can redirect apoptotic cell demise into alternative cell death (necroptosis) under specific conditions.3.1.2
Formigli et al., 2004 karger.comRenal proximal tubular cellsCisplatin (B142131)Z-VAD-FMK significantly reduced necrosis but had minimal effect on apoptosis as assessed by Annexin V binding.3.1.2
Gerlach et al., 2010 plos.orgL929 cellsZ-VAD treatmentZ-VAD-induced cell death requires caspase-8 inhibition and inhibition of a calpain-like protease; results in phosphatidylserine exposure.3.1.1.4, 3.1.2
Xu et al., 2019 mdpi.comMCF-7 breast cancer cellsZnO NPs + Z-VAD-fmk + autophagy inhibitorZ-VAD-fmk was used to confirm necroptosis induced by ZnO NPs.3.1.2
Li et al., 2019 invivogen.comMacrophagesEndotoxic shockZ-VAD-FMK alleviates endotoxic shock via inducing macrophage necroptosis.3.1.2
Popescu et al., 2023 mdpi.comHuman primary T cellsElectrotransferZ-VAD-FMK was used to inhibit apoptosis; specific caspase-3 inhibitors were less toxic.3.1.1
Zheng et al., 2023 mdpi.comVarious (review)TNFα, Fas ligandPan-caspase inhibitors like zVAD-fmk increase vulnerability to TNFα-induced necrotic cell death; Fas ligand causes necrosis in presence of zVAD-fmk.3.1.2
Kothakota et al., 1997 researchgate.netVariousVarious stimuliZ-VAD-FMK is a broad spectrum caspase inhibitor that prevents apoptosis.3.1.1
Pop et al., 2010 researchgate.netControl and Scott B lymphoblastsCalcium ionophore A23187, SKF 96365Z-VAD.fmk interfered with the effect of SKF 96365, potentially potentiating apoptosis; had no significant effect on DNA fragmentation induced by A23187.3.1.1.1
Lakhani et al., 2006 tandfonline.comL929 cellsZ-VAD treatmentZ-VAD-induced cell death results in phosphatidylserine externalization; requires inhibition of caspases and a calpain-like protease.3.1.1.4, 3.1.2
Popescu et al., 2024 researchgate.netE4 cellsnsPEFZ-VAD-fmk partially decreases nsPEF-induced cytochrome c release, indicating both caspase-dependent and -independent components.3.1.1.3

Induction and Modulation of Necroptosis

Sensitization to Necroptotic Stimuli

Inhibition of caspase activity, notably caspase-8, by pan-caspase inhibitors like Z-VAD-FMK is a key mechanism that can sensitize cells to necroptosis. wikipedia.orgwikipedia.orgnih.govnih.govnih.govcenmed.comnih.govfrontiersin.orgresearchgate.netgoogle.comciteab.commdpi.comnih.govuni-freiburg.denih.govresearchgate.netmdpi.com Caspase-8 typically cleaves and inactivates components of the necroptotic pathway, such as RIPK1 and RIPK3, thereby suppressing necroptosis and favoring apoptosis. researchgate.net When caspase-8 is inhibited, this inhibitory effect is removed, allowing the necroptotic machinery to assemble and become activated. wikipedia.orgnih.govnih.govcenmed.comnih.govfrontiersin.orggoogle.comuni-freiburg.demdpi.com This shift in cell death modality from apoptosis to necroptosis upon caspase inhibition highlights a fundamental interplay between these two programmed cell death pathways. nih.govnih.govuni-freiburg.de

Interplay with Necroptosis Regulatory Kinases

The sensitization to necroptosis induced by pan-caspase inhibitors involves crucial interactions with key regulatory kinases of the necroptotic pathway, specifically Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3). In the presence of caspase inhibition, RIPK1 and RIPK3 can interact through their RIP homotypic interaction motif (RHIM) domains. wikipedia.orgnih.govcenmed.comnih.govfrontiersin.orggoogle.commdpi.commdpi.com This interaction is a critical step in the formation of the necrosome, a multiprotein complex that is the core signaling platform for necroptosis. wikipedia.orgnih.govcenmed.comnih.govfrontiersin.orgmdpi.commdpi.com Following the formation of the necrosome, RIPK3 is activated and phosphorylates its downstream substrate, Mixed Lineage Kinase Domain Like (MLKL). wikipedia.orgnih.govnih.govfrontiersin.orgmdpi.comnih.govmdpi.com Phosphorylated MLKL then translocates to the plasma membrane, leading to membrane disruption and the execution of necroptosis. wikipedia.orgnih.govmdpi.com Studies using pan-caspase inhibitors have been instrumental in dissecting the roles and interactions of RIPK1 and RIPK3 in initiating this cell death pathway when apoptosis is blocked. wikipedia.orgfrontiersin.orgciteab.comwikipedia.org

Regulation of Autophagic Processes

The influence of pan-caspase inhibitors, including Z-VAD compounds, on autophagy is complex and context-dependent. Autophagy is a cellular process involving the degradation and recycling of cellular components through the formation of autophagosomes that fuse with lysosomes. Pan-caspase inhibitors have been reported to modulate autophagy, with some studies indicating they can induce or enhance autophagic markers and processes. nih.govnih.govchemmethod.comuni-freiburg.deresearchgate.netwikipedia.org Conversely, other research suggests that caspase inhibition can impede the later stages of autophagy, particularly the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents. wikipedia.orggenecards.orgfrontiersin.org

Role in Autophagosome Induction and Lysosomal Fusion

The application of pan-caspase inhibitors has been associated with the accumulation of key autophagy markers, such as the lipidated form of Light Chain 3 (LC3-II) and the selective autophagy receptor p62 (SQSTM1). nih.govresearchgate.netgenecards.orgfrontiersin.orgnih.govrcsb.orgwikipedia.org The accumulation of LC3-II and p62 can be indicative of either an increased rate of autophagosome formation or a blockage in the autophagic flux at the level of autophagosome-lysosome fusion or lysosomal degradation. genecards.orgfrontiersin.orgnih.govrcsb.org Some studies propose that Z-VAD can directly inhibit the activity of lysosomal enzymes, such as cathepsin B, which are essential for the degradation of autophagosomal contents after fusion with lysosomes. genecards.orgfrontiersin.org This inhibition of lysosomal function would lead to the observed accumulation of autophagosomes and autophagy substrates like p62. Additionally, caspase inhibition may affect proteins involved in the early stages of autophagosome formation, such as Beclin-1, further influencing the autophagic pathway. nih.govchemmethod.comwikipedia.org

Protective vs. Destructive Autophagic Roles

The functional outcome of autophagy modulated by caspase inhibition can vary, acting as either a protective mechanism or, in certain circumstances, contributing to cell death. Several studies suggest that autophagy can play a protective role against cell death induced in the presence of caspase inhibitors, including Z-VAD. chemmethod.comuni-freiburg.degenecards.orgfrontiersin.orgbiomedres.us In this context, autophagy may help maintain cellular homeostasis and viability when apoptosis is blocked. Conversely, some research indicates that caspase inhibition can lead to autophagic cell death, particularly under specific cellular conditions or in response to certain stimuli. nih.govchemmethod.combiomedres.us This highlights the complex dual nature of autophagy, where its role as a survival or death pathway can be influenced by the cellular context and the signaling environment modulated by caspase activity.

Influence on Inflammatory Responses

Inflammatory responses are intricately linked with caspase activity, particularly through the formation and activation of inflammasomes. Pan-caspase inhibitors like this compound can significantly influence these responses by targeting inflammatory caspases.

Inhibition of Inflammasome Activation

A well-established function of pan-caspase inhibitors, including Z-VAD-FMK, is the potent inhibition of inflammasome activation. nih.govguidetopharmacology.orgguidetomalariapharmacology.orgguidetoimmunopharmacology.orgciteab.comciteab.comuniprot.orguniprot.orgmedchemexpress.comuni-freiburg.de Inflammasomes are multiprotein complexes that assemble in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), leading to the activation of inflammatory caspases, primarily caspase-1 and caspase-11 (in humans). nih.govguidetopharmacology.orgguidetomalariapharmacology.org Activated caspase-1 is responsible for the proteolytic cleavage and maturation of key pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and interleukin-18 (IL-18), facilitating their secretion and driving inflammatory processes. nih.govguidetopharmacology.orgguidetomalariapharmacology.org By inhibiting caspase-1 and other inflammatory caspases, this compound effectively blocks the maturation and release of these potent cytokines, thereby attenuating inflammasome-driven inflammation. guidetopharmacology.orgciteab.comuni-freiburg.de This inhibitory effect on inflammasome activation is a significant aspect of this compound's influence on cellular and systemic inflammatory responses. guidetopharmacology.orgciteab.comciteab.com

Table 1: Key Proteins and Compounds Discussed

NameRolePubChem CID
This compoundPan-caspase inhibitorNot available*
Z-VAD-FMKPan-caspase inhibitor5497174, 644188
RIPK1Necroptosis regulatory kinase130298939, 137321158, 122183864, 1481295, 58072278
RIPK3Necroptosis regulatory kinase155288621, 138393293, 138393291
MLKLNecroptosis executioner134691750, 1566236
Caspase-1Inflammatory caspase3034818
NLRP3Inflammasome component10195003, 12714644, 44561595, 672296, 5321010, 5282230, 9910393, 5353431, 85542
ASC (PYCARD)Inflammasome adaptor protein88708
LC3 (MAP1LC3A/B)Autophagy marker-
p62 (SQSTM1)Autophagy receptor/marker-
Necrostatin-1 (B1678002)RIPK1 inhibitor2828334
Necrostatin-1sRIPK1 inhibitor (stable analog)643953
DapansutrileNLRP3 inhibitor12714644
NP3-146NLRP3 inhibitor10195003
Beclin-1Autophagy initiation protein-
TRIFTLR adaptor protein-
ZBP1DNA sensor, interacts with RIPK381030
FADDApoptosis and necroptosis adaptor protein-**

A specific PubChem Compound Identifier for this compound was not found in the consulted sources. ** PubChem CIDs are typically for chemical compounds. LC3, p62, Beclin-1, TRIF, and FADD are proteins, and their corresponding identifiers are typically gene or protein IDs.

Modulation of Pro-inflammatory Cytokine Processing and Secretion

Caspases, particularly caspase-1, play a crucial role in the maturation and secretion of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Interleukin-18 (IL-18) through proteolytic cleavage of their inactive precursors dergipark.org.tr. Inhibition of caspase activity, therefore, can significantly impact inflammatory responses by altering cytokine processing and release.

Research utilizing the pan-caspase inhibitor Z-VAD-FMK has demonstrated its ability to reduce the secretion of pro-inflammatory cytokines. For instance, in a mouse model of endotoxin (B1171834) shock induced by lipopolysaccharide (LPS), treatment with Z-VAD-FMK reduced levels of TNF-α, IL-12, and IL-6 frontiersin.org. In vitro studies using bone marrow-derived macrophages (BMDMs) showed that pretreatment with Z-VAD-FMK inhibited LPS-induced secretion of inflammatory cytokines frontiersin.org. This effect was linked, in part, to the induction of macrophage necroptosis by Z-VAD-FMK under these conditions frontiersin.org.

Furthermore, studies investigating the processing of pro-IL-1β have revealed that while caspase-1 is a primary enzyme responsible for its maturation, caspase-8 can also play a role in response to stimuli like Toll-like receptor 3 (TLR3) and TLR4 activation nih.gov. The pan-caspase inhibitor Z-VAD-FMK significantly inhibited pro-IL-1β processing induced by poly(I:C) (a TLR3 ligand) nih.gov. This suggests that broad caspase inhibition affects multiple pathways involved in cytokine maturation.

However, the impact of caspase inhibition on cytokine levels can be complex and context-dependent. For example, in a study involving mice exposed to cigarette smoke, Z-VAD-FMK suppressed levels of inflammatory factors, including IL-1β and IL-8, in serum and bronchoalveolar lavage fluid (BALF) nih.gov. In contrast, inhibition of the caspase-3 pathway alone with Ac-DEVD-CHO did not reduce IL-8 levels in BALF nih.gov. This highlights potential differences in the roles of specific caspases in inflammatory processes and the broader effects of pan-caspase inhibition.

In some scenarios, Z-VAD-FMK treatment has been associated with increased production and secretion of certain cytokines. For instance, Z-VAD-FMK-treated macrophages have been shown to overexpress and secrete chemokines and cytokines, including TNFα nih.gov. This suggests that while caspase inhibition can block the processing of certain cytokines, it might also influence their production or the release of other inflammatory mediators through alternative pathways.

Table 1: Effects of Caspase Inhibition on Cytokine Levels

InhibitorStimulus/ModelCell/Tissue TypeCytokines AffectedObserved EffectSource
Z-VAD-FMKLPS-induced endotoxin shockMice (serum, peritoneal macrophages)TNF-α, IL-12, IL-6Reduced levels frontiersin.org
Z-VAD-FMKLPSBMDMsInflammatory cytokinesReduced secretion frontiersin.org
Z-VAD-FMKpoly(I:C)Peritoneal macrophages, HEK293-TLR3 cellspro-IL-1β processingInhibited nih.gov
Z-VAD-FMKCigarette smoke exposureMice (serum, BALF)IL-1β, IL-8Reduced levels nih.gov
Ac-DEVD-CHOCigarette smoke exposureMice (BALF)IL-8No reduction nih.gov
Z-VAD-FMK-MacrophagesTNFα, chemokinesOverexpression, secretion nih.gov

Impact on Cell Fate and Differentiation

Caspases are fundamentally involved in regulating cell fate, primarily through their role in apoptosis. However, caspase activity also influences other processes such as cell proliferation, survival, and differentiation. Inhibition of caspases with compounds like this compound or Z-VAD-FMK can therefore have significant effects on these cellular outcomes.

Effects on Cellular Proliferation and Survival

Pan-caspase inhibitors are well-known for their ability to enhance cell survival by blocking apoptosis. Z-VAD-FMK has been shown to inhibit apoptosis induced by various stimuli in different cell types, including THP.1 and Jurkat T-cells selleckchem.comapexbt.com. It blocks the activation of procaspases and prevents DNA fragmentation associated with apoptosis selleckchem.comapexbt.com.

Studies have demonstrated that Z-VAD-FMK can increase cell viability in various contexts. For instance, in Chinese hamster ovary (CHO) cells, while Z-VAD-FMK inhibited markers of apoptosis like DNA fragmentation, it did not always lead to increased long-term clonogenic survival, particularly in response to stressors like chromium(VI) exposure oup.com. However, other studies in CHO cells have shown that caspase inhibitors can prolong cellular viabilities, leading to increased integrated cell densities and protein production in cell cultures nih.gov.

In human primary T cells, treatment with caspase inhibitors, including Ac-DEVD-CHO and Z-VAD-FMK, has been shown to increase cell viability following electrotransfer procedures, which can otherwise induce apoptosis mdpi.com. Z-VAD-FMK treatment increased cell viability in NIH/3T3 cells post electrotransfer mdpi.com.

The effect of Z-VAD-FMK on proliferation can be complex. While its primary role is to inhibit apoptosis and thus indirectly support the survival of a cell population, some studies suggest a more direct influence on proliferation depending on the context and concentration. One study on CD3-activated T lymphocytes showed that Z-VAD-FMK inhibited proliferation at higher concentrations (50-200 µM), while lower concentrations led to a consistent increase, suggesting a biphasic effect potentially related to the involvement of different caspase isoforms in apoptosis and proliferation aai.org.

Table 2: Effects of Caspase Inhibition on Cell Survival and Proliferation

InhibitorCell Type/ModelStimulus/ContextObserved Effect on Survival/ProliferationSource
Z-VAD-FMKTHP.1, Jurkat T-cellsVarious apoptotic stimuliInhibits apoptosis, blocks DNA fragmentation selleckchem.comapexbt.com
Z-VAD-FMKCHO cellsChromium(VI) exposureInhibited apoptosis markers, no significant increase in clonogenic survival oup.com
Z-VAD-FMKCHO-K1, HEK-293 cellsCell culture conditionsProlonged cellular viabilities nih.gov
Z-VAD-FMKSuspension CHO cellsCell culture (IgG production)Increased integrated cell densities, higher viability nih.gov
Z-VAD-FMKNIH/3T3 cellsElectrotransferIncreased cell viability mdpi.com
Ac-DEVD-CHOHuman primary T cellsElectrotransferIncreased cell viability mdpi.com
Z-VAD-FMKCD3-activated T lymphocytesCD3 stimulationInhibited proliferation (high conc.), increased proliferation (low conc.) aai.org
Z-VAD-FMKMCF-7 cellsClove buds extract treatmentPrevented cytotoxicity, suggesting caspase-dependent death mdpi.com
Z-VAD-FMKPC12 cellsOxygen and glucose deprivationRescues cells from apoptosis (at 10 µM) plos.org

Inhibition of Terminal Cellular Differentiation Processes

Beyond their role in apoptosis, caspases have been implicated in regulating differentiation in certain cell types. Inhibition of caspase activity can interfere with these processes.

Studies using Z-VAD-FMK have shown that it can block the terminal differentiation of various cell types. This includes the differentiation of lens epithelial cells and keratinocytes, as well as the differentiation of monocytes into macrophages and the differentiation of erythroid progenitors selleckchem.com.

Furthermore, Z-VAD-FMK has been reported to prevent the differentiation of human embryonic stem cells and enhance their survival rate under cryopreservation conditions stemcell.comstemcell.com. However, exposure to Z-VAD-FMK did not significantly enhance the spontaneous differentiation of human embryonic stem cells within post-thaw culture in one study stemcell.com.

These findings suggest that caspase activity is necessary for the proper progression of terminal differentiation in certain cell lineages, and its inhibition by compounds like Z-VAD-FMK can impede these developmental processes.

Table 3: Effects of Z-VAD-FMK on Cellular Differentiation

InhibitorCell TypeObserved Effect on DifferentiationSource
Z-VAD-FMKLens epithelial cellsBlocked terminal differentiation selleckchem.com
Z-VAD-FMKKeratinocytesBlocked terminal differentiation selleckchem.com
Z-VAD-FMKMonocytesBlocked differentiation into macrophages selleckchem.com
Z-VAD-FMKErythroid progenitorsBlocked differentiation selleckchem.com
Z-VAD-FMKHuman embryonic stem cellsPrevents differentiation stemcell.comstemcell.com

Role in Cellular Response to Stressors

Cells are constantly exposed to various stressors, and their ability to respond appropriately is crucial for survival. Caspases are involved in mediating cellular responses to stress, particularly in initiating programmed cell death when stress is irreparable. Inhibiting caspases can alter these responses, sometimes preventing apoptosis but potentially leading to other forms of cell death or altered survival outcomes.

Z-VAD-FMK has been used extensively to investigate the role of caspases in stress-induced cell death. In response to oxygen and glucose deprivation (OGD), a model for ischemic stress, Z-VAD-FMK was shown to rescue PC12 cells from apoptosis plos.org.

However, inhibiting caspases can sometimes unmask or promote alternative cell death pathways, such as necroptosis. Necroptosis is a programmed form of necrosis that can be triggered by certain stimuli when caspase activity is inhibited ahajournals.org. For example, in L929 murine fibrosarcoma cells, the pan-caspase inhibitor Z-VAD-FMK has been shown to induce necrotic cell death tandfonline.com. This Z-VAD-FMK-induced necroptosis in L929 cells was observed nearly a decade prior to one publication and was considered a model of autophagy-mediated cell death, although later research suggested autophagy might play a protective role plos.orgtandfonline.com.

In macrophages, Z-VAD-FMK can induce necroptosis, particularly in response to LPS frontiersin.orgnih.gov. This necroptosis can contribute to reduced pro-inflammatory cytokine secretion under these conditions frontiersin.org. The sensitivity of macrophages to Z-VAD-FMK-induced necroptosis can be linked to the differential expression of receptor-interacting protein 1 (RIP1) nih.gov.

Caspase inhibition by Z-VAD-FMK has also been studied in the context of endoplasmic reticulum (ER) stress. While Z-VAD-FMK completely abolished tunicamycin-induced apoptotic cell death in human retinal pigment epithelial (hRPE) cells, suggesting a caspase-dependent apoptotic pathway, the caspase-4 inhibitor Z-LEVD-fmk only partially reduced apoptosis, indicating the existence of parallel caspase-4-independent apoptotic pathways nih.gov.

Furthermore, Z-VAD-FMK can influence cellular responses to oxidative stress. Co-treatment with Z-VAD-FMK prevented cytotoxicity induced by clove buds extract in MCF-7 cells, suggesting a caspase-dependent mechanism in this oxidative stress-induced cell death mdpi.com.

Table 4: Effects of Caspase Inhibition on Cellular Response to Stressors

InhibitorCell Type/ModelStressor/ContextObserved EffectSource
Z-VAD-FMKPC12 cellsOxygen and glucose deprivation (OGD)Rescues cells from apoptosis plos.org
Z-VAD-FMKL929 cells-Induces necrotic cell death, linked to autophagy (potentially protective) plos.orgtandfonline.com
Z-VAD-FMKMacrophages (J774A.1, RAW264.7, BMDMs)LPSInduces necroptosis, reduces cytokine secretion, linked to RIP1 expression frontiersin.orgnih.govnih.gov
Z-VAD-FMKhRPE cellsTunicamycin (ER stress)Almost completely blocked apoptosis nih.gov
Z-VAD-FMKMCF-7 cellsClove buds extract (oxidative stress)Prevented cytotoxicity, suggesting caspase-dependent death mdpi.com
Z-VAD-FMKCHO cellsChromium(VI) exposureInhibited apoptosis markers but not clonogenic survival oup.com
Z-VAD-FMKCardiac myocytesCytokines (IL-1β, TNF-α, IFN-γ)Attenuated apoptosis induced by cytokines ahajournals.org
Z-VAD-FMKJurkat cellsSphingosine (B13886)Did not prevent p38 MAPK activation, suggesting it's upstream of caspases aacrjournals.org

Alterations in Cellular Signaling Cascades

Caspases can interact with and modulate various intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathways. Inhibition of caspases can therefore lead to alterations in the activity of these crucial signaling cascades, which regulate diverse cellular processes like proliferation, differentiation, stress responses, and apoptosis.

Modulation of MAPK Pathways (e.g., ERK, JNK, p38)

The MAPK family includes Extracellular signal-Regulated Kinases (ERK), c-Jun NH2-terminal kinases (JNK), and p38 kinases rupress.orgmdpi.com. These pathways are activated by sequential phosphorylation events and play pivotal roles in cellular responses to growth factors, cytokines, and various stressors rupress.orgmdpi.com.

The relationship between caspase activity and MAPK pathways is complex and can involve both upstream and downstream interactions. Studies using caspase inhibitors like Z-VAD-FMK have provided insights into these interactions.

In some contexts, caspase inhibition can influence MAPK activation. For example, in L929 cells, Z-VAD-FMK had only a slight effect on the phosphorylation of ERK, JNK, and p38 in one experimental system plos.org. This suggests that in this specific model of Z-VAD-induced cell death, the activation of these MAPKs is largely independent of the pan-caspase inhibition.

However, other research indicates a closer relationship. In neuronal degeneration, Z-VAD-FMK attenuated caspase-3 cleavage and activity but failed to prevent ERK activation, suggesting that ERK signaling might be upstream or independent of caspases in this paradigm rupress.org.

Conversely, MAPK pathways can also influence caspase activity and cell death. For instance, the activation of p38 MAPK by sphingosine was insensitive to Z-VAD-FMK, suggesting that p38 activation occurs upstream of the caspase cascade during sphingosine-induced apoptosis aacrjournals.org. Inhibition of ERK signaling has been shown to lead to increased sensitivity to apoptosis aacrjournals.org.

The anti-apoptotic protein c-FLIP has been shown to preferentially inhibit the JNK and ERK pathways, but not p38, and this inhibition can be linked to caspase-dependent processes embopress.org. In c-Flip-deficient cells, TNFα stimulation induced prolonged JNK and ERK activation, which was suppressed by Z-VAD-FMK, suggesting a caspase-dependent component in this prolonged activation embopress.org.

In the context of stress responses, MAPK pathways are often activated. For example, a super-low dose of LPS induced JNK phosphorylation in macrophages nih.gov. While this study did not directly assess the effect of Z-VAD-FMK on this JNK activation, it highlights the involvement of MAPK pathways in stress responses that can be modulated by caspase inhibition.

Oxidative stress induced by clove buds extract in MCF-7 cells led to increased phosphorylation of p38 MAPK, JNK, and ERK1/2 mdpi.com. Since Z-VAD-FMK prevented the cytotoxicity in this model, it suggests a link between caspase-dependent cell death and the activation of these MAPK pathways in response to oxidative stress mdpi.com.

Table 5: Interaction between Caspase Inhibition and MAPK Pathways

InhibitorCell Type/ModelStimulus/ContextMAPK Pathways ExaminedObserved InteractionSource
Z-VAD-FMKL929 cells-ERK, JNK, p38Slight effect on phosphorylation plos.org
Z-VAD-FMKNeuronsDegenerationERKFailed to prevent ERK activation, suggesting ERK is upstream or independent of caspases rupress.org
Z-VAD-FMKJurkat cellsSphingosinep38p38 activation insensitive to Z-VAD-FMK, suggesting p38 is upstream of caspases aacrjournals.org
Z-VAD-FMKc-Flip-deficient MEFsTNFαJNK, ERK, p38Suppressed prolonged JNK and ERK activation, no effect on p38 embopress.org
Z-VAD-FMKMCF-7 cellsClove buds extract (oxidative stress)p38 MAPK, JNK, ERK1/2Implied link between caspase-dependent death and MAPK activation mdpi.com

Regulation of Akt Signaling

Studies have indicated that this compound can influence the activity of the Akt signaling pathway. The PI3K/Akt/mTOR pathway is known to regulate various cellular processes, including survival and autophagy. Research suggests that Akt kinase activity is critical for necroptosis and can be activated in a RIP1-dependent manner, highlighting an interaction between Akt activation and RIP1 activity during necroptosis. researchgate.net Inhibition of Akt has been shown to strongly protect cells from growth factor-sensitive necroptosis induced by Z-VAD-FMK (a related pan-caspase inhibitor) and cell death triggered by growth factors/Z-VAD-FMK under serum-free conditions. plos.org Furthermore, Z-VAD can inhibit ERK and Akt phosphorylation induced by LPS and poly I:C in bone marrow-derived macrophages (BMDMs). researchgate.net This suggests that while this compound is known for inhibiting caspases, it also has broader effects on other signaling nodes like Akt, particularly in the context of different cell death modalities and inflammatory stimuli. researchgate.netresearchgate.net

One study found that insulin (B600854) promotes necrotic cell death induced by Z-VAD in L929 cells, and this effect was linked to insulin's action on the PI3K-Akt-mTOR pathway. researchgate.net Suppression of this pathway using chemical inhibitors or mTOR knockdown was able to mitigate the pro-death function of insulin in this context. researchgate.net Another study using Z-VAD-FMK showed that while it rescued cell death associated with loss of Akt function, it did not restore neuron formation, indicating that Akt has functions during neuronal differentiation separable from neuronal survival. nih.gov

Effects on IRF3-STAT1 Pathway Activation

This compound has been observed to influence the activation of the IRF3-STAT1 pathway, particularly in the context of immune responses. In bone marrow-derived macrophages stimulated with LPS or poly I:C, Z-VAD was found to enhance IRF3 and STAT1 activation, as well as type I interferon (IFN) expression. researchgate.net This enhancement of the IRF3/IFN/STAT1 axis by Z-VAD was reported to be abolished by necrostatin-1, an inhibitor of RIP1 kinase. researchgate.net This suggests a link between caspase inhibition, RIP1 activity, and the potentiation of the IRF3-STAT1 signaling cascade.

The IRF3-STAT1 pathway is a critical component of the cellular response to interferons, leading to the induction of downstream effector genes involved in host defense. nih.gov The observation that Z-VAD can enhance this pathway highlights a complex interplay between caspase activity and innate immune signaling. Studies have shown that IFN-I signaling through the ISGF3 complex (which includes STAT1 and IRF9) is required for sustained RIP3 activation and necroptosis in macrophages. pnas.orgpnas.org Macrophages lacking STAT1 showed reduced RIP3 phosphorylation in response to LPS/Z-VAD, further supporting the involvement of STAT1 in this process. pnas.orgpnas.org

Impact on Rho-kinase Activity

Research indicates that this compound can affect Rho-kinase activity. Rho-kinases, downstream effectors of Rho GTPases, play crucial roles in regulating the actin cytoskeleton, cell morphology, and various cellular functions. atsjournals.orgatsjournals.org One study investigating thrombin-induced endothelial microparticle generation identified a pathway involving ROCK-II activation by caspase-2, and found that Z-VDVAD-FMK (a caspase-2 inhibitor) greatly inhibited Rho-kinase activity in stimulated HMEC-1 cells. medchemexpress.com While this specific finding relates to a caspase-2 inhibitor, it demonstrates a link between caspase activity and Rho-kinase regulation.

Another study examining Rho kinase inhibition-induced apoptosis in human airway epithelial cells found that concurrent treatment with Z-VAD-FMK substantially blocked the apoptosis induced by the Rho kinase inhibitor Y-27632. atsjournals.orgatsjournals.org This suggests that caspase activity is involved in the cell death pathway initiated by Rho kinase inhibition, and Z-VAD can interfere with this process. While Z-VAD-FMK blocked apoptosis, it did not prevent the disruption of actin filament morphology caused by Rho kinase inhibition, indicating that the effects on apoptosis and cytoskeletal changes are separable. atsjournals.org

Table 1: Effect of Z-VAD-FMK on Y-27632-induced Apoptosis in Human Airway Epithelial Cells atsjournals.orgatsjournals.org

TreatmentApoptosis (% TUNEL-positive cells)
Control0.1 ± 0.0
Y-27632 (100 µM)Significant Increase
Y-27632 + Z-VAD-FMKSubstantially Blocked

Note: Data is representative and based on reported findings; specific numerical values for the increase with Y-27632 alone and the blocked percentage with Z-VAD-FMK were not precisely quantified in the provided snippet but described qualitatively as "Significant Increase" and "Substantially Blocked."

Table 2: Effect of Z-VAD on LPS- and poly I:C-induced Signaling Pathways in BMDMs researchgate.netresearchgate.net

Stimulus + Z-VADERK PhosphorylationAkt PhosphorylationIRF3 ActivationSTAT1 Activation
LPS + Z-VADInhibitedInhibitedEnhancedEnhanced
Poly I:C + Z-VADInhibitedInhibitedEnhancedEnhanced

Z Vad Cho in Preclinical Disease Models and Biological Phenomena

Investigation in Models of Acute Organ Injury

Acute organ injury is often characterized by significant cell death and inflammation. Z-VAD-CHO has been employed in various experimental models to explore the contribution of caspase-mediated pathways to the pathogenesis and potential mitigation of such injuries.

Role in Experimental Endotoxic Shock Models

Endotoxic shock, often induced by lipopolysaccharide (LPS), is a severe condition involving systemic inflammation and multi-organ dysfunction. Research has investigated the effects of this compound in experimental endotoxic shock models, primarily in rodents.

Studies have shown that administration of Z-VAD-FMK (a related pan-caspase inhibitor often used interchangeably with this compound in literature due to similar inhibitory profiles) can significantly reduce inflammation and lethality in experimental endotoxic shock models. alab.com.pl Treatment with Z-VAD-FMK has been observed to reduce mortality and alleviate disease severity after LPS challenge in mice. nih.govnih.gov This protective effect is associated with a reduction in the percentage of peritoneal macrophages, potentially by promoting macrophage necroptosis and inhibiting pro-inflammatory responses. nih.govnih.gov In vitro studies using bone marrow-derived macrophages (BMDMs) demonstrated that pretreatment with Z-VAD-FMK promoted LPS-induced nitric oxide-mediated necroptosis, leading to reduced secretion of pro-inflammatory cytokines. nih.govnih.gov Furthermore, Z-VAD-FMK treatment has been shown to promote the accumulation of myeloid-derived suppressor cells (MDSCs) in a mouse model of endotoxin (B1171834) shock, contributing to the inhibition of LPS-induced pro-inflammatory responses in macrophages. nih.govnih.gov Analysis of tissues in endotoxin shock mice treated with Z-VAD-FMK demonstrated a significant inhibition of the release of TNF-α, IL-12, and IL-6. nih.govfrontiersin.org

In the context of endotoxin-induced diaphragm weakness, a component of respiratory muscle dysfunction in sepsis, Z-VAD-FMK has been shown to prevent reductions in diaphragm specific force generation and inhibit spectrin (B1175318) degradation, which is indicative of caspase activity. psu.edu

Modulation of Acute Lung Injury Mechanisms

Acute lung injury (ALI) and its severe form, acute respiratory distress syndrome (ARDS), are characterized by damage to the alveolar-capillary barrier, pulmonary edema, and inflammation. Caspase-regulated cell death pathways are implicated in ALI. nih.gov

Broad-spectrum caspase inhibitors, including Z-VAD-FMK, have been reported to effectively ameliorate lung injury in experimental models. nih.gov This includes inhibiting LPS-mediated apoptosis to enhance mouse survival and ameliorating endothelial damage associated with Pseudomonas aeruginosa infection. nih.gov Targeted inhibition of the caspase family is considered an important therapeutic target for ALI. nih.gov

Impact on Myocardial Ischemia/Reperfusion Injury

Myocardial ischemia/reperfusion (I/R) injury occurs when blood flow is restored to the heart after a period of ischemia, paradoxically causing further damage. Cell death, including apoptosis and necrosis, plays a significant role in this injury.

Studies have shown that the methyl ester form, Z-Val-Ala-Asp(OMe)-CH2F (Z-VAD-FMK), can reduce myocardial ischemia-reperfusion injury by attenuating cardiomyocyte apoptosis. researchgate.net In a rat model of myocardial I/R injury, Z-VAD-FMK limited the infarct size. researchgate.net While apoptosis is involved, studies using Z-VAD-FMK alongside necrosis inhibitors suggest that necrosis can be a primary mechanism of cell death after hypoxia-reoxygenation stress in cardiomyocytes, and Z-VAD-FMK's protective effect might be less potent than necrosis inhibitors in some contexts of myocardial I/R injury. ahajournals.orgnih.gov However, Z-VAD-FMK has been shown to reduce the expression of cleaved caspase-3, an indicator of apoptosis, in cardiomyocytes exposed to hypoxia-reoxygenation stress. ahajournals.org The role of inflammatory caspases (like caspase-1, 4, 5, 11, 12) and apoptotic caspases (like caspase-2, 3, 6, 7) in the inflammatory response and cell death in myocardial I/R injury is an active area of research. hsforum.com

Influence on Skeletal Muscle Injury and Regeneration

Skeletal muscle possesses a notable capacity for regeneration following injury, a process involving satellite cell activation, proliferation, and differentiation, accompanied by inflammation. Apoptotic cell death occurs during muscle regeneration, and prolonged apoptosis can hinder muscle restoration. nih.gov

Research using the pan-caspase inhibitor Z-VAD-FMK in a rat model of blunt skeletal muscle injury has provided evidence that inhibiting apoptosis improves muscle function. nih.gov Treatment with Z-VAD-FMK resulted in a significant increase in relative muscle strength compared to vehicle-treated animals. nih.gov This improvement in muscle function was associated with a significant decrease in cell apoptosis and cell proliferation at day 4 post-injury, as well as a significant increase in muscle tissue area at day 4 and myofiber diameter at day 14. nih.gov These findings suggest that Z-VAD-FMK could be a promising option for anti-apoptotic therapy in muscle injury. nih.gov Different skeletal muscle injury models, such as those induced by myotoxins or ischemia/reperfusion, are used to study regeneration, and the mechanisms involved can vary depending on the model. plos.orgmdpi.commdpi.com

Application in Neurobiology Research

Aberrant neuronal cell death is a hallmark of various neurological disorders. This compound and related pan-caspase inhibitors are valuable tools in neurobiology research to decipher the role of programmed cell death pathways in neurodegenerative models.

Deciphering Programmed Cell Death in Neurodegenerative Models

Programmed cell death, including apoptosis, necroptosis, and pyroptosis, contributes to neuronal loss in neurodegenerative diseases. nih.govphysiology.org Z-VAD-FMK, as a pan-caspase inhibitor, is widely used in cellular and animal models to investigate caspase-mediated neuronal death. physiology.orgtandfonline.com

In models of neurodegeneration, studies have explored the interplay between different cell death pathways and the effect of caspase inhibition. For instance, in neuronal cell models, Z-VAD-FMK has been used in conjunction with inhibitors of necroptosis (like Nec-1) to dissect the relative contributions of apoptosis and necroptosis to cell death induced by various insults, such as oxidative stress or toxins like MPP+. mdpi.com These studies have sometimes shown that while Nec-1 attenuates cell death, Z-VAD-FMK might not, or that a combination of inhibitors is needed to achieve full protection, suggesting complex interactions between apoptotic and necroptotic machinery. mdpi.com

In Alzheimer's disease (AD) models, caspase-mediated neuronal death is suggested to occur, although its exact etiologic role is debated. tandfonline.com Studies using the cell-permeable caspase inhibitor Z-VAD have shown partial rescue of cells from apoptotic death in models like NGF-deprived PC12 cells, indicating a complex relationship between signaling pathways, amyloid-beta production, apoptosis, and tau modifications. tandfonline.com Inhibition of specific caspases (like caspases 2, 12, 6, and 8) has shown more significant protection from death and amyloid-beta production in some neuronal paradigms compared to inhibiting only caspase-3. tandfonline.com

The methyl ester form, Z-Val-Ala-Asp(OMe)-CH2F, has been shown to protect neurons from ischemic injury and excitotoxicity induced by glutamate (B1630785) receptor agonists in vivo. researchgate.net

Studies in Models of Traumatic Neurological Injury

Research in models of traumatic neurological injury, such as traumatic brain injury (TBI) and spinal cord injury, has investigated the role of caspases in the resulting tissue damage and functional deficits. Broad-spectrum caspase inhibitors, including Z-VAD-FMK, have been shown to improve neurological outcomes in these models. jpp.krakow.pljpp.krakow.pl Studies suggest that multiple caspases are activated after traumatic brain injury, contributing to neuronal apoptosis and neurological dysfunction. jpp.krakow.pljpp.krakow.pl Specifically, caspase-3 and caspase-1 appear crucial for neurological dysfunction in rat models of TBI. jpp.krakow.pljpp.krakow.pl Broad-spectrum caspase inhibitors, as well as specific caspase-3 and caspase-9 inhibitors, have demonstrated effectiveness in reducing trauma-induced apoptosis and improving motor performance in rodent models of traumatic spinal cord injury. jpp.krakow.pljpp.krakow.pl

Effects on Neuronal Cell Death and Survival

Caspases are implicated in neuronal cell death in various contexts, including neurodegenerative disorders and traumatic injury. jpp.krakow.pljpp.krakow.pl Z-VAD-FMK has been shown to block apoptosis of hair cells treated with aminoglycosides and streptomycin (B1217042), thereby protecting against vestibular function deficits in vivo. jpp.krakow.pljpp.krakow.pl It could also prevent apoptosis resulting from gunshot noise trauma. jpp.krakow.pljpp.krakow.pl In models of amyotrophic lateral sclerosis (ALS), blocking caspases with Z-VAD-FMK delayed disease onset and mortality in mice expressing mutant human SOD1. jpp.krakow.pl It also helped restore glutamatergic signaling and behavioral functions in these transgenic animals. jpp.krakow.pl While Z-VAD-FMK has shown neuroprotective effects in experimental TBI models by reducing neuronal death and improving functional outcomes, its mechanism may involve inducing necroptosis of inflamed microglia, which are resident brain macrophages that can cause neuronal loss when activated. nih.govnih.gov Inhibition of caspases with Z-VAD-FMK did not kill non-activated microglia, astrocytes, or neurons in any condition tested in one study, but it did induce necrosis of activated microglia in the presence of inflammatory stimuli. nih.gov

Studies in Inflammatory and Immune Disorders

Caspases play a significant role in inflammatory and immune responses. Research utilizing caspase inhibitors has explored their potential in modulating these processes in various disease models.

Attenuation of Allergen-Induced Airway Inflammation

Studies have investigated the effects of caspase inhibitors on allergen-induced airway inflammation. Z-VAD-FMK has been shown to attenuate allergen-induced airway inflammation and hyperreactivity in sensitized mice. selleckchem.com Systemic injection of Z-VAD-FMK immediately before allergen challenge reduced inflammatory cell accumulation, mucus hypersecretion, and Th2 cytokine release in OVA-sensitized/challenged mice. selleckchem.com The ability of certain compounds, like wogonin, to attenuate inflammation in vivo in a model of allergic airway inflammation was blocked by coadministration of the caspase inhibitor z-VAD, suggesting that apoptosis was a major mechanism behind the anti-inflammatory effect. nih.gov Z-VAD treatment not only reduced inflammatory cell numbers but also had functional effects on lung tissue, including a significant reduction in airway mucus production and attenuated airway hyperresponsiveness. nih.gov

Modulation of Immune Cell Activation and Function

Caspase inhibitors can influence the activation and function of immune cells. Treatment with Z-VAD-FMK in vivo has been shown to prevent subsequent T cell activation ex vivo. selleckchem.com The inhibition of human T cell proliferation by Z-VAD-FMK has been observed, and this effect may be mediated through oxidative stress. science.gov Studies suggest that Z-VAD-FMK treatment can lead to a decrease in intracellular glutathione (B108866) (GSH) and a concomitant increase in reactive oxygen species (ROS) levels in activated T cells. science.gov The inhibition of T cell proliferation induced by Z-VAD-FMK was abolished by the presence of low molecular weight thiols like GSH, N-acetylcysteine (NAC), and L-cysteine. science.gov This suggests that the depletion of intracellular GSH is an underlying cause of Z-VAD-FMK-mediated inhibition of T cell activation and proliferation. science.gov

Impact on Cigarette Smoke-Induced Airway Inflammation

Cigarette smoke exposure can lead to airway inflammation and mucus secretion, partly through the NLRP3/caspase-1 pathway. tandfonline.comnih.gov Studies using Z-VAD-FMK, a pan-caspase inhibitor, have investigated its effect on cigarette smoke-induced airway inflammation in mice. Z-VAD-FMK improved airway inflammation and emphysema lesions in mice exposed to smoke and reduced levels of IL-1β and IL-8 in serum. tandfonline.comnih.govresearchgate.net Compared to the control group, mice exposed to smoke showed poorer lung function, significant inflammatory cell infiltration, alveolar collapse, and emphysema formation. tandfonline.comresearchgate.net The Z-VAD-treated group showed relief compared to the smoke group, with reduced airway inflammation and emphysema. tandfonline.comresearchgate.net

Data on the effects of Z-VAD-FMK on inflammatory markers in cigarette smoke-exposed mice:

GroupSerum IL-1β LevelsSerum IL-8 LevelsAirway InflammationEmphysema
ControlNormalNormalMinimalMinimal
SmokeIncreasedIncreasedSignificantSignificant
Z-VADDecreasedDecreasedReducedReduced

Contributions to Cancer Biology Research

This compound has been utilized in cancer biology research, primarily to understand the role of caspase-dependent apoptosis in cancer cell death induced by various treatments. Studies have shown that in certain cancer cell lines, such as colorectal cancer cells and breast cancer cells, the induction of apoptosis by specific compounds or treatments can be attenuated or blocked by caspase inhibitors like this compound or Z-VAD-FMK. oncotarget.comaacrjournals.org For instance, the pan caspase inhibitor this compound and the caspase-3 specific inhibitor z-DEVD-CHO largely attenuated the reduction in cell viability and cell death induced by PKC412 in HT-29 colorectal cancer cells, suggesting that PKC412 induces caspase-dependent apoptosis. oncotarget.com Similarly, the broad specificity caspase inhibitor z-VAD-fmk abrogated the induction of apoptosis by Tamoxifen in human breast cancer cells, indicating a caspase-dependent mechanism. aacrjournals.org This was measured by the reduction in fragmented nuclei and trypan blue-positive cells. aacrjournals.org The cleavage of PARP, a hallmark of apoptosis, induced by Tamoxifen in MDA-MB-231 cells was also inhibited by pretreatment with Z-VAD-FMK. aacrjournals.org Z-VAD-FMK has also been used to investigate apoptosis induced by combination treatments in cancer cells, such as docosahexaenoic acid and triacsin C in endometrial cancer cells, where it completely attenuated the cleavage of caspases and PARP. archivesofmedicalscience.com

Investigating Apoptosis Evasion Mechanisms

Apoptosis evasion is a hallmark of many diseases, particularly cancer. This compound is utilized to understand how inhibiting caspase activity impacts cellular survival and the activation of alternative cell death pathways when apoptosis is blocked. Studies have shown that in the presence of caspase inhibitors like Z-VAD-FMK, cells can undergo alternative forms of programmed cell death, such as necroptosis. frontiersin.orgfrontiersin.orgfrontiersin.org For instance, the combination of Goniothalamin and Z-VAD-FMK has been shown to activate the RIPK1-RIPK3-MLKL pathway, inducing necroptosis in human breast cancer cells. frontiersin.org Similarly, 5-fluorouracil (B62378) can induce necroptosis in breast cancer cells when caspases are inhibited. frontiersin.org In the context of endotoxic shock, Z-VAD-FMK treatment has been observed to induce macrophage necroptosis, suggesting a switch in cell death mechanisms upon caspase inhibition. frontiersin.org

Modulation of Cell Death in Carcinoma Models

Research in carcinoma models frequently employs this compound to delineate the role of caspase-dependent apoptosis in tumor cell death induced by various stimuli, including chemotherapy and radiation. Studies have demonstrated that Z-VAD, a pan-caspase inhibitor, can radiosensitize breast and lung cancer cells in vitro and in xenograft models. nih.gov This radiosensitization was associated with the induction of autophagy, suggesting that blocking apoptosis can channel cells towards alternative death pathways like autophagy, enhancing the effect of radiation. nih.gov In human KB squamous cancer cells, Z-VAD-FMK significantly inhibited cell death induced by licochalcone-E, confirming that the compound's anti-cancer effect in this model is mediated through caspase-dependent apoptosis involving both extrinsic and intrinsic pathways. chosunobr.org

This compound in Infectious Disease Models

Impact on Virus-Induced Apoptosis and Cytopathic Effects

Viruses can induce apoptosis in host cells as a mechanism of pathogenesis or as a host defense mechanism. This compound has been instrumental in studying the role of caspases in virus-induced cell death and cytopathic effects (CPE). In cells infected with Newcastle Disease Virus (NDV), Z-VAD-FMK treatment prevented apoptosis and delayed cell death, although it could not completely inhibit CPE at later stages, suggesting the involvement of caspase-independent lysis as a direct result of viral replication. asm.org Inhibition of caspases by Z-VAD-FMK in Maedi-visna virus (MVV)-infected cells maintained plasma membrane integrity and diminished virus particle production, indicating a key role for caspases in MVV-induced cell death and CPE. researchgate.net Similarly, Z-VAD-FMK completely blocked the appearance of apoptotic nuclei and nuclear DNA fragmentation in Transmissible Gastroenteritis Coronavirus (TGEV)-infected cells, highlighting the caspase-dependent nature of TGEV-induced apoptosis. asm.orgpsu.edu

Bacterial Toxin-Mediated Cell Death Mechanisms

Bacterial toxins can induce various forms of cell death in host cells. This compound is used to investigate the involvement of caspase-dependent apoptosis in these processes. In studies with Clostridium perfringens enterotoxin (CPE), Z-VAD-FMK inhibited the morphological damage and nuclear chromatin condensation caused by low doses of CPE, suggesting that lower toxin concentrations trigger caspase-mediated apoptosis. nih.gov However, Z-VAD-FMK had little effect on membrane permeability changes induced by CPE, indicating that the toxin can also induce caspase-independent effects. nih.gov Research on Vibrio cholerae Cholix Toxin-induced cell death in HepG2 cells showed that while Z-VAD-FMK suppressed caspase activation and PARP cleavage, it only partially reversed the decrease in cell viability, and co-treatment with a necrosis inhibitor was required for significant protection, suggesting both apoptotic and necrotic mechanisms are involved. oup.commdpi.com In contrast, a study on Vibrio vulnificus infection found that Z-VAD-FMK had no inhibitory effect on the morphological changes and death of infected host cells, and caspase activation was not detected, indicating a programmed necrotic cell death mechanism independent of caspases in this context. oup.com Studies with Streptococcus pneumoniae demonstrated that Z-VAD-FMK prevented apoptosis induced by pneumococcal cell wall (PCW) but failed to suppress apoptosis induced by living pneumococci, suggesting different mechanisms of cell death induction. jci.orgnih.gov

Other Biological Processes Investigated

Role in Cryopreservation and Cell Survival Enhancement

Cryopreservation, a process used for preserving cells and tissues at very low temperatures, can induce cell death, primarily through apoptosis. This compound has been explored for its potential to enhance cell survival during and after cryopreservation by inhibiting cryoinjury-induced apoptosis. Supplementation of cryopreservation solutions with Z-VAD-FMK has been shown to enhance the post-thaw survival rate of human embryonic stem cells. stemcell.comresearchgate.net Studies indicate that adding Z-VAD-FMK to the post-thaw culture media, or both the freezing solution and post-thaw media, significantly improved survival rates. researchgate.net Z-VAD-FMK has also been investigated as an additive in cryopreservation media for amniotic fluid-derived stem cells, showing a statistically significant increase in post-thawed cell viability when used in combination with trehalose (B1683222) and catalase. researchgate.net Furthermore, Z-VAD-FMK has been shown to reduce DNA damage and caspase activity in vitrified oocytes and enhance the proliferation potential of frozen spermatogonial stem cells by safeguarding them against apoptosis. nih.gov

Effects on Angiogenesis Pathways

Angiogenesis, the formation of new blood vessels, is a critical process in various physiological and pathological conditions, including wound healing, development, and tumor growth. Research has explored the involvement of caspases, a family of cysteine proteases, in the regulation of angiogenesis, and consequently, the effects of caspase inhibitors like this compound have been investigated.

Studies suggest a complex relationship between caspases and angiogenesis, with evidence indicating roles for different caspases and varying outcomes depending on the specific context and model. For instance, pharmacological inhibition of caspase-8 has been shown to suppress inflammation-induced angiogenesis in the cornea, suggesting a pro-angiogenic role for caspase-8 in this context. mdpi.com This inhibition led to a reduction in corneal neovascularization, inflammatory cell infiltration, and the expression of pro-angiogenic factors like VEGF-A. mdpi.com

Conversely, other research indicates that caspase activity, particularly caspase-3 and caspase-8, may be required for certain aspects of angiogenesis, such as endothelial cell survival and the formation of new vascular structures. jci.orgresearchgate.net Antagonists of integrin α5β1, which inhibit angiogenesis, have been shown to activate caspase-8 and caspase-3, leading to apoptosis in endothelial cells. jci.org Furthermore, in in vitro models using human umbilical vein endothelial cells (HUVECs), the formation of vascular-like structures was found to require caspase-dependent programmed cell death. researchgate.net Treatment with caspase inhibitors, including Z-VAD or Ac-DEVD-CHO, blocked this process. researchgate.net

The pan-caspase inhibitor Z-VAD-FMK (a related compound often used in similar studies) has also demonstrated anti-angiogenic effects in various models. In irradiated solid tumors, the combination of Z-VAD-FMK and radiation significantly reduced vascular density compared to radiation alone. aacrjournals.org In vitro studies with endothelial cells also showed that Z-VAD-FMK sensitized these cells to ionizing radiation, further decreasing tubule formation. aacrjournals.org Additionally, Z-VAD-FMK has been shown to abolish the inhibitory effect of RIP1 kinase inhibition on angiogenesis in models of experimental neovascularization, suggesting that caspase activation is involved in this process. pnas.orgbiorxiv.orgpnas.org

The precise mechanisms by which this compound and other caspase inhibitors influence angiogenesis pathways are still under investigation and appear to be context-dependent, potentially involving the modulation of endothelial cell survival, inflammatory responses, and the activity of specific pro-angiogenic factors like VEGF-A. mdpi.comoncotarget.comresearchgate.net

Influence on Plant Programmed Cell Death

Programmed cell death (PCD) is a fundamental process in plants, playing crucial roles in development, defense responses against pathogens, and adaptation to environmental stresses. While the molecular machinery of plant PCD differs in some aspects from animal apoptosis, including the absence of direct structural homologs of caspases in plant genomes, caspase-like proteolytic activities have been detected and implicated in various forms of plant PCD. oup.comnih.govfrontiersin.orgnih.govacademicjournals.org

Synthetic peptide inhibitors designed to target animal caspases, such as this compound and its related compound Z-VAD-FMK, have been widely used to investigate the involvement of caspase-like activities in plant PCD. These inhibitors have been shown to suppress or delay PCD in various plant experimental systems, providing evidence for the necessity of caspase-like activities for the completion of the death program. oup.comnih.govfrontiersin.orgnih.govresearchopenworld.comresearchgate.net

Studies using this compound and other caspase inhibitors have explored their effects on different types of plant PCD, including the hypersensitive response (HR) induced by pathogens and developmental PCD. For example, Ac-DEVD-CHO, a caspase-3-like inhibitor, has been shown to suppress self-incompatibility-induced PCD in petunia pollen tubes. nih.gov This inhibition of caspase-3-like activity prevented DNA degradation and allowed pollen tube growth and fertilization. nih.gov

However, the efficacy of specific caspase inhibitors can vary depending on the plant species, the type of PCD stimulus, and the specific caspase-like activities involved. While some studies show inhibition of PCD by this compound or related compounds, others report limited or no effect in certain plant systems or on specific aspects of the death process. oup.comresearchgate.net This variability may be attributed to the diversity of proteases involved in plant PCD, which include not only caspase-like enzymes but also other classes of proteases such as metacaspases, vacuolar processing enzymes (VPEs), and serine proteases. oup.comnih.govibpc.frmsu.ruoup.com

Research has also indicated that some plant proteases, like certain cathepsin B enzymes and VPEs, can be inhibited by caspase inhibitors, suggesting that these inhibitors may be targeting proteases other than direct caspase homologs in plants. ibpc.frmsu.ruoup.com For instance, Arabidopsis cathepsin B has been shown to possess activity against caspase-3 substrates and is inhibited by caspase-3 inhibitors, and mutations in cathepsin B genes can reduce PCD. ibpc.fr Similarly, some VPEs have been shown to bind to caspase inhibitors like biotinylated VAD-FMK. msu.ru

Despite the complexities in identifying the precise enzymatic targets of caspase inhibitors in plants, the consistent observation that this compound and related compounds can modulate various forms of plant PCD highlights the involvement of caspase-like proteolytic activities as key components of the plant cell death machinery. oup.comnih.govfrontiersin.orgnih.govresearchopenworld.comresearchgate.net

Summary of this compound Related Findings in Plant PCD

Here is a summary of findings related to this compound and similar caspase inhibitors in various plant PCD models:

Inhibitor(s) UsedPlant System / PCD InducerObserved Effect on PCDRelevant Caspase-like Activity Targeted / InvolvedSource
Ac-DEVD-CHOTobacco (Pseudomonas syringae pv. phaseolicola)Abolished bacteria-induced plant PCDCaspase-like protease(s) nih.gov
Ac-YVAD-CHOTobacco (Tobacco mosaic virus - TMV)Had an effect on the formation of necrotic lesions.Caspase-1-like (YVADase) activity oup.commsu.ru
Ac-DEVD-CHOTobacco (TMV)Had no effect on the formation of necrotic lesions.Caspase-3-like (DEVDase) activity oup.commsu.ru
Ac-YVAD-CHOPapaver (pollen tubes)Does not suppress cell death.Not suppressed oup.com
Ac-DEVD-CHOPapaver (pollen tubes)Suppresses cell death.Suppressed oup.com
Ac-YVAD-CHO, Ac-DEVD-CHOTobacco (P. syringae pv. maculicola HR)HR induced was not blocked.Not blocked oup.com
Z-VAD-FMK, BocD-fmkNicotiana tabacum cv. Xanthi cell suspension (xylanase or staurosporine)Blocked PCD.Caspase-like proteases oup.comresearchgate.net
Z-VAD-FMKTomato pericarp discs (heat stress)Significantly suppressed HS-induced uptake of trypan blue and inhibited DEVDase and LEHDase activities.DEVDase and LEHDase activities researchgate.net
Ac-DEVD-CHOPetunia hybrida (self-incompatibility)Suppresses self-incompatibility–induced PCD in pollen tubes.Caspase-3-like (DEVDase) activity nih.gov
Z-VAD-FMKArabidopsis (RIP1 kinase inhibition)Reversed the effects of RIP1 kinase inhibition on macrophage polarization.Caspase activation pnas.org

Advanced Research Methodologies for Z Vad Cho Studies

In Vitro Cellular Assays

In vitro cellular assays are fundamental to studying the biological effects of Z-VAD-CHO, particularly in determining the extent to which caspase activity contributes to observed cellular phenotypes.

Cell viability and proliferation assays are commonly used to evaluate the impact of various stimuli on cell health and growth, and this compound is frequently included in these assays to ascertain if changes in viability or proliferation are mediated by caspases. Techniques such as the MTT assay and CCK-8 assay, which measure metabolic activity as an indicator of viable cells, are employed. By comparing the viability of cells treated with a pro-apoptotic or cytotoxic agent alone versus cells co-treated with the agent and this compound, researchers can determine the contribution of caspase activation to cell death or reduced proliferation. For instance, studies have shown that this compound can significantly attenuate the reduction in cell viability induced by various compounds in different cell lines, indicating that the observed cytotoxicity is, at least in part, caspase-dependent. fluoroprobe.comuni-freiburg.deciteab.comciteab.comnih.gov

Table 1: Effect of this compound on Cell Viability in Response to Pro-apoptotic Stimuli

Cell LineStimulusStimulus ConcentrationThis compound ConcentrationEffect on Viability (vs. Stimulus Alone)Reference
HepG2JLGTE10 μg/mL40 μMInhibited viability reduction fluoroprobe.com
HepG2CC-223500 nM50 μMDramatically inhibited viability reduction uni-freiburg.de
HT-29PKC4121 μM50 μMLargely attenuated viability reduction citeab.com
786-OSC663 μM50 μMLargely attenuated viability reduction citeab.com
pCan-1ADCK2 silencing/KONot specified40 μMAmeliorated viability decrease nih.gov

These findings highlight the utility of this compound in dissecting caspase-mediated cytotoxicity in diverse cellular contexts.

While this compound is primarily known for its role in inhibiting caspases involved in apoptosis, morphological changes are a hallmark of this process. Researchers often observe cellular morphology in conjunction with this compound treatment to correlate caspase inhibition with the prevention of apoptotic features such as cell shrinkage, membrane blebbing, and nuclear fragmentation. Microscopic examination, including fluorescence microscopy with nuclear stains like Hoechst 33258, can reveal these morphological alterations. fluoroprobe.com The absence or reduction of these apoptotic morphologies in the presence of this compound provides evidence for caspase involvement in the observed cell death pathway.

Although caspases have been implicated in cellular differentiation processes, the direct use of this compound specifically as a tool for analyzing differentiation methodologies is not as widely documented in the provided search results compared to its role in apoptosis studies. However, if a differentiation process involves caspase activity, this compound could potentially be used to investigate the role of caspases in the morphological or biochemical changes associated with differentiation.

Flow cytometry is a powerful technique for quantitatively assessing various cellular parameters, including the exposure of cell death markers. This compound is frequently used in conjunction with flow cytometry to confirm caspase-dependent apoptosis. Annexin V staining, which detects the translocation of phosphatidylserine (B164497) to the outer cell membrane during early apoptosis, is a common method. citeab.com Propidium iodide (PI) staining, often used in combination with Annexin V, helps differentiate between early apoptotic, late apoptotic, and necrotic cells based on membrane integrity. TUNEL staining, which identifies fragmented DNA characteristic of later stages of apoptosis, is another assay performed with flow cytometry or fluorescence microscopy where the effect of this compound is assessed to confirm caspase-mediated DNA fragmentation. citeab.comnih.gov By demonstrating that this compound treatment reduces the percentage of Annexin V-positive, PI-positive, or TUNEL-positive cells, researchers can conclude that the observed cell death is caspase-dependent apoptosis.

Biochemical and Enzymatic Characterization

Beyond cellular assays, this compound is a critical reagent in biochemical and enzymatic studies to directly investigate caspase activity and inhibition.

Caspase activity assays are essential for directly measuring the enzymatic function of caspases and demonstrating the inhibitory effect of compounds like this compound. These assays typically utilize synthetic peptide substrates that are cleaved by specific caspases, releasing a detectable signal.

Colorimetric assays use substrates conjugated to a chromophore, such as p-nitroanilide (pNA). Upon cleavage by caspases, pNA is released and can be quantified by measuring absorbance at a specific wavelength (e.g., 405 nm). Different substrates with specific amino acid sequences are available for various caspases (e.g., Ac-DEVD-pNA for caspase-3, Ac-YVAD-pNA for caspase-1).

In both types of assays, this compound is added to reaction mixtures to demonstrate that the observed substrate cleavage activity is indeed due to caspases and to quantify the extent of caspase inhibition by this compound or other test compounds. The reduction in signal in the presence of this compound confirms its pan-caspase inhibitory activity. citeab.comciteab.com

Active-site titration is a biochemical technique used to determine the concentration of functionally active enzyme molecules in a preparation. For caspases, this often involves using a highly reactive, irreversible inhibitor that binds specifically and stoichiometrically to the active site. While this compound is a reversible inhibitor, the principle of active-site titration is relevant in the broader context of characterizing caspase inhibitors and enzyme preparations used in studies with this compound. Irreversible inhibitors like Z-VAD-FMK (fluoromethylketone) are commonly used for caspase active-site titration. By incubating a known concentration of the irreversible inhibitor with a caspase preparation and then measuring the remaining enzyme activity, the concentration of active enzyme can be determined. Although this compound itself is not typically used for active-site titration due to its reversible nature, understanding the concentration of active caspases in an assay system is crucial for interpreting the results of inhibition studies using this compound. Studies on caspase kinetics and inhibition, which inform the use of inhibitors like this compound, often rely on accurate determinations of active enzyme concentration, sometimes highlighting challenges like the influence of factors such as DTT and protein concentration on enzyme activity measurements used in these characterizations.

Protein Cleavage Assays

Protein cleavage assays are fundamental to assessing caspase activity and the inhibitory effects of compounds like Z-VAD-FMK. These assays typically involve providing a caspase-specific peptide substrate conjugated to a reporter molecule. Upon cleavage by active caspases, the reporter molecule is released and can be quantified using techniques such as fluorometry or colorimetry bio-techne.comabcam.com.

Studies have utilized protein cleavage assays to demonstrate the efficacy of Z-VAD-FMK in inhibiting caspase activity. For instance, in PC12 cells treated with methylcyclopentadienyl manganese tricarbonyl (MMT), Z-VAD-FMK was shown to block the proteolytic cleavage of Protein Kinase Cδ (PKCδ), a substrate of caspase-3 nih.gov. Similarly, in rat proximal tubular (RPT) cells exposed to cisplatin (B142131), Z-VAD-FMK almost completely inhibited the increase in caspase-3 activity karger.com.

Another application involves assessing the cleavage of key apoptotic markers like PARP (poly(ADP-ribose) polymerase). Studies in various cell lines, including THP.1 and Jurkat cells, have shown that Z-VAD-FMK inhibits the processing of CPP32 (caspase-3) and the activation of PARP protease activity selleckchem.com. Furthermore, Z-VAD-FMK has been shown to prevent the cleavage of PARP induced by etoposide (B1684455) in human granulosa cell lines and by Swine acute diarrhea syndrome coronavirus (SADS-CoV) infection in Vero E6 and IPI-2I cells nih.govtandfonline.com. The inhibition of PARP cleavage by Z-VAD-FMK is a direct indicator of its effectiveness in blocking caspase-mediated protein degradation during apoptosis tandfonline.comresearchgate.net.

Protein cleavage assays are also used to study the effect of Z-VAD-FMK on inflammatory pathways. For example, the cleavage of Gasdermin D (GSDMD) by caspase-1, a key event in pyroptosis, can be assessed using Western blot analysis in the presence of Z-VAD-FMK researchgate.net.

Molecular and Structural Biology Techniques

Molecular and structural biology techniques provide deeper insights into the mechanisms by which Z-VAD-FMK exerts its effects, from gene expression regulation to the precise interactions with its target proteins.

Real-time quantitative PCR (RT-qPCR) is used to analyze the mRNA expression levels of genes involved in apoptosis, inflammation, and other cellular processes influenced by Z-VAD-FMK. This technique allows researchers to determine if Z-VAD-FMK treatment affects the transcription of these genes.

Studies have employed RT-qPCR to assess the expression of apoptosis-related molecules in response to Z-VAD-FMK. For example, in human granulosa cell lines treated with etoposide, RT-qPCR was used to measure the mRNA expression levels of p53, Bax, and Bcl-xl nih.gov. While etoposide increased p53 mRNA levels in some cell lines, Z-VAD-FMK treatment did not consistently provide protective effects at the mRNA level in this context nih.gov.

RT-qPCR has also been used in in vivo studies. In a rat model of radiation-induced neuroprotection, RT-qPCR measured the mRNA expression levels of caspase-3, -8, and -9 in the brainstem spandidos-publications.com. Combined treatment with radiation and Z-VAD-FMK resulted in significant reductions in the caspase RNA expression levels compared to radiation alone spandidos-publications.com.

In the context of endotoxic shock in mice, RT-qPCR was utilized to analyze relative gene expression, with GAPDH serving as an internal control frontiersin.org. This allowed for the assessment of how Z-VAD-FMK treatment influenced the expression of genes related to the inflammatory response frontiersin.org.

Western blotting (also known as immunoblotting) is a crucial technique for analyzing the expression levels and post-translational modifications (such as cleavage) of specific proteins in samples treated with Z-VAD-FMK. This method complements protein cleavage assays by directly visualizing the protein products.

Western blot analysis is widely used to confirm the inhibitory effect of Z-VAD-FMK on caspase substrates. Cleaved PARP, a hallmark of caspase activation, is frequently assessed by Western blot to demonstrate that Z-VAD-FMK prevents this cleavage selleckchem.comnih.govtandfonline.comresearchgate.net. For instance, in human granulosa cells, Western blotting showed that Z-VAD-FMK decreased p53 expression in certain cell lines under etoposide treatment nih.gov. In SADS-CoV infected cells, Western blot analysis evaluated the expression level of the viral N protein and PARP cleavage, showing that Z-VAD-FMK significantly decreased SADS-CoV-induced cleavage of PARP tandfonline.com.

Western blotting is also used to examine the expression of caspases themselves and other apoptosis-related proteins like Bax and Bcl-xl nih.gov. In a study on radiation-induced neuroprotection, Western blot analysis demonstrated that Z-VAD-FMK decreased the expression levels of cytochrome c in animals following radiation spandidos-publications.com.

Furthermore, Western blotting is employed to investigate the impact of Z-VAD-FMK on inflammatory proteins. In a rodent model of noise-induced hearing loss, Western blot analyses were performed to quantify apoptotic and inflammatory proteins in the inner ear, including caspase-9, caspase-8, IL-1β, and TNF-α frontiersin.org. Z-VAD-FMK treatment significantly reduced the relative protein expression of caspase-9 compared to the noise-exposed group frontiersin.org.

The cleavage of other proteins, such as α-adducin and fodrin, during apoptosis can also be studied by Western blotting, showing that Z-VAD-FMK blocks the formation of specific cleavage fragments researchgate.net.

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins and their complexes with ligands like Z-VAD-FMK at atomic resolution. This provides detailed information about the binding site and the interactions between the inhibitor and the protein.

Studies have utilized X-ray crystallography to visualize the binding of Z-VAD-FMK to caspases and other cysteine proteases. The crystal structure of human caspase-1 in complex with Z-VAD-FMK has been determined, revealing the interactions at the active site pnas.orgrcsb.org. These structures validate how Z-VAD-FMK mimics peptide substrates and irreversibly binds to the catalytic cysteine residue nih.gov.

X-ray crystallography has also been used to study the interaction of Z-VAD-FMK with other proteases it may cross-react with. For example, the crystal structure of the Marasmius oreades agglutinin (MOA), a papain-like cysteine protease (PLCP), in complex with Z-VAD-FMK has been determined rcsb.orgresearchgate.netrcsb.org. This structure provided the first structural data on the interaction of MOA with a substrate analogue and helped map its active site researchgate.net. The inhibitor molecule was found in different orientations within the active site cleft researchgate.net.

More recently, X-ray crystallography has been applied to study the interaction of Z-VAD-FMK with viral proteases, such as the SARS-CoV-2 main protease (Mpro). Crystal structures of SARS-CoV-2 main protease in complex with Z-VAD-FMK have been determined at resolutions as high as 1.80 Å, providing insights into potential off-target interactions rcsb.orgpdbj.org.

Data from X-ray crystallography studies can be summarized in tables detailing the PDB ID, resolution, and R-values, providing a clear overview of the structural information available.

PDB IDTarget ProteinResolution (Å)R-Value WorkR-Value Free
2FQRHuman Caspase-1 (Wild-type)>2.20.1700.190
2H4WHuman Caspase-1 (Glu390->Asp mutant)2.000.2100.240
5D61Marasmius oreades agglutinin (MOA)1.600.1700.190
5D62Marasmius oreades agglutinin (MOA)---
7WQASARS-CoV-2 main protease1.800.1800.220
7CUTSARS-CoV-2 main protease1.82--
-Human Caspase-3 nih.gov---
-Human Caspase-8 nih.gov---
-Yeast peptide:N-glycanase (yPNGase)-yRad23XBD complex nih.gov---

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are used to predict and analyze the binding modes and affinities of Z-VAD-FMK with its target proteins. These methods complement experimental structural data and can provide insights into the dynamics of the inhibitor-protein interaction.

Computational pharmacology has been employed to explore the possible therapeutic targets and molecular mechanisms of compounds, including potentially how they interact with caspases or other proteins targeted by Z-VAD-FMK researchgate.net. While the search results did not provide specific examples of computational modeling directly focused on Z-VAD-FMK's interaction with caspases or other targets, computational studies are often used in conjunction with experimental data, such as X-ray crystallography, to refine binding models and understand the nuances of molecular recognition pnas.orgnih.govnih.gov. For instance, structural analysis of caspase-1 mutations in the allosteric circuit, informed by crystal structures with Z-VAD-FMK, likely involves computational assessment of the impact of these mutations on protein interactions pnas.org. Computational modeling can help to interpret the structural data and propose mechanisms for inhibition or off-target effects.

Ex Vivo and In Vivo Preclinical Models

Ex vivo and in vivo preclinical models are essential for evaluating the biological effects of Z-VAD-FMK in more complex biological systems, including whole organisms. These models allow researchers to study the impact of caspase inhibition on various physiological and pathological processes.

In vivo studies have demonstrated that Z-VAD-FMK administration can prevent apoptosis in various animal models selleckchem.comnih.gov. For example, in mice, Z-VAD-FMK treatment has been shown to delay preterm delivery induced by intraperitoneal injection of heat-killed group B streptococcus (HK-GBS) selleckchem.comnih.gov. However, it did not completely prevent preterm delivery, suggesting the involvement of caspase-independent pathways nih.gov.

In models of allergic airway inflammation in mice, systemic injection of Z-VAD-FMK reduced inflammatory cell accumulation, mucus hypersecretion, and Th2 cytokine release selleckchem.comaai.org. This effect was attributed to the anti-inflammatory activities of Z-VAD-FMK, potentially through the inhibition of pro-IL-1β and pro-IL-18 processing by caspase-1 aai.org. Treatment with Z-VAD-FMK in vivo also prevented subsequent T cell activation ex vivo selleckchem.comaai.org.

Z-VAD-FMK has also shown protective effects in models of neurodegeneration and noise-induced hearing loss frontiersin.orgjpp.krakow.pl. In a rodent model, Z-VAD-FMK reduced noise-induced inflammatory and apoptotic protein levels in the inner ear frontiersin.org.

In a mouse model of endotoxic shock, treatment with Z-VAD-FMK significantly reduced mortality and alleviated disease severity frontiersin.orgnih.gov. This was associated with the induction of macrophage necroptosis and the promotion of myeloid-derived suppressor cells (MDSCs)-mediated inhibition of macrophage activation frontiersin.orgnih.gov.

Ex vivo studies often involve isolating cells or tissues from animals treated with Z-VAD-FMK and then studying their responses in a controlled laboratory setting. As mentioned earlier, T cell activation ex vivo was prevented after in vivo Z-VAD-FMK treatment selleckchem.comaai.org.

These preclinical studies provide valuable data on the potential therapeutic applications of caspase inhibition and highlight the complex roles of caspases in various disease models.

Model SystemCondition/Induction AgentObserved Effect of Z-VAD-FMK TreatmentSource
Pregnant Mouse ModelIntraperitoneal HK-GBS injectionDelayed preterm delivery selleckchem.comnih.gov
Murine Asthma ModelOVA sensitization/challengeReduced inflammatory cell accumulation, mucus hypersecretion, Th2 cytokine release; prevented ex vivo T cell activation selleckchem.comaai.org
Rodent Model of Noise-Induced Hearing LossNoise exposureReduced noise-induced inflammatory and apoptotic protein levels in the inner ear frontiersin.org
Mouse Model of Endotoxic ShockLPS challengeReduced mortality, alleviated disease severity, induced macrophage necroptosis, promoted MDSCs-mediated inhibition of macrophage activation frontiersin.orgnih.gov
Rat Model of Radiation-Induced NeuroprotectionRadiationDecreased expression levels of cytochrome c, reduced caspase RNA expression levels spandidos-publications.com
Iron-overloaded ratsIron overloadAttenuated loss of synaptic proteins, restored cognitive function selleckchem.com
Mouse hind limb tumour modelIrradiation (in combination)Sensitized solid tumour cells to irradiation jpp.krakow.pl
Bleomycin-induced lung fibrosis modelBleomycinEffectively blocked pathologic fibrosis jpp.krakow.pl
Aminoglycoside and streptomycin (B1217042) treatmentAminoglycoside and streptomycinBlocked apoptosis of hair cells, protected against vestibular function deficits jpp.krakow.pl
Cisplatin-induced renal tubular cell apoptosisCisplatinLess effective than pan-caspase inhibitor B-D-FMK at preventing apoptosis and increasing cell survival karger.com

Animal Model Induction and Treatment Protocols

Animal models are frequently utilized to investigate the systemic and tissue-specific effects of caspase inhibition. Various models have been employed, often involving the induction of injury or disease states where apoptosis is believed to play a significant role.

In studies involving endotoxin (B1171834) shock, mice have been challenged with lipopolysaccharide (LPS) to induce a systemic inflammatory response. Treatment protocols have included the administration of pan-caspase inhibitors, such as Z-VAD(OMe)-FMK, intravenously before and after the LPS injection medchemexpress.com. Another approach in endotoxin shock models in mice involves intraperitoneal injection of zVAD prior to LPS challenge frontiersin.org. Studies have shown that intraperitoneal injection of zVAD can induce macrophage necroptosis in the abdominal cavity in this model frontiersin.org.

In models of muscle ischemia-reperfusion injury, a pan-caspase inhibitor (z-VAD) was administered intravenously prior to clamping the aorta in mice psu.edu. This protocol aimed to assess the inhibitor's effect on tissue injury resulting from prolonged ischemia psu.edu.

A rat model of compression-induced muscle damage has also been used, where animals were subjected to sustained moderate compression and received either a vehicle control or a caspase inhibitor (z-VAD-fmk) prior to the compression procedure nih.gov.

In the context of respiratory diseases, a mouse model of chronic obstructive pulmonary disease (COPD) induced by cigarette smoke exposure has been established. In such studies, mice were exposed to cigarette smoke, with a Z-VAD treatment group included to evaluate the inhibitor's impact on inflammation and emphysema nih.govresearchgate.net.

Neurodegenerative disease models, such as a double-lesion rat model of striatonigral degeneration, have also incorporated caspase inhibitors like z-VAD.fmk. In this model, the inhibitor was administered before lesion surgery, which involved sequential unilateral quinolinic acid lesion of the striatum and a 6-hydroxydopamine lesion of the ipsilateral medial forebrain bundle nih.gov.

Furthermore, studies on ovarian tissue cryopreservation and xenotransplantation in mice have utilized Z-VAD, including in situ administration to ovarian tissues before transplantation to potentially preserve follicles and prevent apoptosis nih.gov.

Histopathological and Immunohistochemical Analysis

Histopathological and immunohistochemical analyses are critical for assessing tissue morphology, cellular changes, and protein expression patterns in studies involving this compound or related caspase inhibitors.

Histological examination is commonly performed on harvested tissues to evaluate the extent of damage and observe cellular infiltration. In the rat model of compression-induced muscle damage, histological examination was conducted on muscle tissues to assess the pathology nih.gov. Similarly, in the mouse COPD model, hematoxylin (B73222) and eosin (B541160) staining was used to examine lung tissue for inflammatory cell infiltration, alveolar collapse, and emphysema formation nih.govresearchgate.net. Alleviating LPS-induced liver and lung pathology has been observed in mice treated with zVAD in endotoxin shock models frontiersin.org.

Immunohistochemistry allows for the detection and localization of specific proteins within tissue samples. This technique has been applied in various studies involving caspase inhibitors. For instance, immunohistochemistry has been performed using antibodies against markers such as tyrosine hydroxylase, dopamine (B1211576) and cyclic adenosine (B11128) 3',5'-monophosphate-regulated phosphoprotein, and glial fibrillary acidic protein in brain tissue from a rat model of striatonigral degeneration treated with z-VAD.fmk nih.gov. Immunohistochemical analysis has also been used in studies examining tissue samples like Barrett's epithelium and esophageal adenocarcinomas science.gov.

Morphometry, often performed using computerized image analysis, complements histological and immunohistochemical studies by providing quantitative data on cellular and tissue structures, such as cell count and size nih.gov.

Cytokine and Inflammatory Mediator Quantification (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is a widely used technique for quantifying the levels of cytokines and other inflammatory mediators in biological samples, such as serum, bronchoalveolar lavage fluid (BALF), and cell culture supernatants, in research involving caspase inhibitors like this compound.

Studies using LPS-primed bone marrow-derived macrophages (BMDMs) have quantified the production of cytokines such as IL-1β and IL-6 by ELISA after pretreatment with Z-VAD-FMK and challenge with stimuli plos.org. Findings indicated that Z-VAD-FMK significantly reduced IL-1β levels but did not significantly affect IL-6 levels in this in vitro system plos.org.

In L929 cells, ELISA has been used to determine the level of secreted TNFα following treatment with zVAD, revealing a marked increase in TNFα levels nih.gov.

Animal studies have also extensively used ELISA to measure systemic and local inflammatory responses. In mouse models of endotoxin shock, zVAD treatment significantly reduced serum concentrations of inflammatory cytokines, including TNF-α, IL-12, and IL-6 frontiersin.org. Z-VAD treatment also blocked LPS-induced secretion of inflammatory cytokines in BMDMs frontiersin.org. In a mouse model of sepsis induced by cecal ligation and puncture (CLP), ELISA was used to measure serum levels of HMGB1, IL-6, KC, and MIP-2, showing that Z-VAD-FMK reduced the levels of these mediators researchgate.net.

In the mouse COPD model, levels of IL-1β, IL-8, and mucin 5ac (Muc5ac) in serum and BALF were determined by ELISA nih.govresearchgate.net. Results showed that Z-VAD decreased serum IL-1β and IL-8 levels and reduced IL-1β concentration in BALF nih.gov.

ELISA kits are available for the quantitative assay of various biomarkers and cytokines in different biological samples acrobiosystems.com.

Representative Cytokine/Mediator Levels in Z-VAD Studies (Illustrative Data Based on Snippets)

Study ContextSample TypeMediatorControl LevelZ-VAD Treated LevelFindingSource
LPS-primed BMDMs + StimuliSupernatantIL-1βHighReducedZ-VAD-FMK reduced IL-1β plos.org
LPS-primed BMDMs + StimuliSupernatantIL-6HighNo significant changeZ-VAD-FMK had no significant effect on IL-6 plos.org
L929 cellsMediumTNFαLow basalMarkedly increasedzVAD increased secreted TNFα nih.gov
Mouse Endotoxin Shock (LPS)SerumTNF-αElevatedReducedzVAD reduced serum TNF-α frontiersin.org
Mouse Endotoxin Shock (LPS)SerumIL-12ElevatedReducedzVAD reduced serum IL-12 frontiersin.org
Mouse Endotoxin Shock (LPS)SerumIL-6ElevatedReducedzVAD reduced serum IL-6 frontiersin.org
Mouse Sepsis (CLP)SerumIL-6ElevatedReducedZ-VAD-FMK reduced serum IL-6 researchgate.net
Mouse Sepsis (CLP)SerumKCElevatedReducedZ-VAD-FMK reduced serum KC researchgate.net
Mouse Sepsis (CLP)SerumMIP-2ElevatedReducedZ-VAD-FMK reduced serum MIP-2 researchgate.net
Mouse COPD (Cigarette Smoke)SerumIL-1βElevatedDecreasedZ-VAD decreased serum IL-1β nih.gov
Mouse COPD (Cigarette Smoke)SerumIL-8ElevatedDecreasedZ-VAD decreased serum IL-8 nih.gov
Mouse COPD (Cigarette Smoke)BALFIL-1βElevatedDecreasedZ-VAD decreased BALF IL-1β nih.gov
Mouse COPD (Cigarette Smoke)BALFMuc5acIncreasedHigher (vs control)Muc5ac levels were higher in the Z-VAD group compared to control, but lower than Smoke group nih.govresearchgate.net. nih.govresearchgate.net

Note: The table above presents illustrative findings based on the provided search snippets and may not represent comprehensive or statistically significant data from the full studies.

Assessment of Organ Function and Tissue Damage Markers

Evaluating organ function and quantifying tissue damage markers are essential components of research involving this compound or related caspase inhibitors, particularly in animal models. These assessments provide objective measures of the protective or detrimental effects of caspase inhibition.

In models of muscle injury, tissue damage has been assessed by measuring the release of intracellular enzymes into the circulation. Creatine kinase (CK) release is a marker of muscle damage and has been used to quantify injury in rat and mouse models of compression-induced muscle damage and ischemia-reperfusion injury treated with z-VAD-fmk psu.edunih.gov. Studies have shown that z-VAD significantly reduced muscle injury as assessed by CK release psu.edu.

Assessment of organ function can involve physiological measurements relevant to the specific organ system being studied. In the rat model of compression-induced muscle damage, leg function was evaluated using a scoring system, demonstrating that z-VAD-fmk treatment significantly preserved leg function psu.edunih.gov. In the mouse COPD model, lung function was measured, including parameters like airway resistance and lung compliance nih.govresearchgate.net. While the smoke group showed decreased lung function, the Z-VAD group exhibited some improvement, although the differences were not always statistically significant nih.govresearchgate.net.

In neurodegenerative disease models, behavioral assessments can serve as indicators of neurological function. In the double-lesion rat model of striatonigral degeneration, spontaneous nocturnal locomotor behavior was tested using an automated system as a measure of function, although caspase inhibitor treatment did not show protection in this specific assessment nih.gov.

Survival rates can also be a critical outcome measure in models of severe injury or disease, such as endotoxin shock or acute lung injury. Systemic treatment with Z-VAD.fmk has been shown to improve survival in mice treated with intravenous LPS in an animal model of acute lung injury nih.gov. Similarly, intraperitoneal injection of zVAD markedly reduced the mortality rate of mice challenged with LPS in an endotoxin shock model frontiersin.org.

Histopathological findings, as discussed in Section 6.4.2, also contribute to the assessment of tissue damage by revealing structural alterations, inflammatory infiltrates, and lesions like emphysema nih.govresearchgate.netnih.gov.

Future Directions and Unexplored Avenues in Z Vad Cho Research

Elucidating Novel Molecular Targets and Off-Target Effects

While Z-VAD-CHO is widely known for inhibiting caspases, particularly caspases 1-10 with the exception of caspase-2 in humans, its potential for interacting with other proteases and biological molecules warrants further investigation invivogen.comalab.com.pl. Research indicates that Z-VAD-FMK, a related pan-caspase inhibitor, can also inhibit cathepsin B, cathepsin H, rhinovirus picornain 2A, and potentially peptide:N-glycanase ebi.ac.uk. Given the structural similarities and shared reactive group (aldehyde for this compound, fluoromethyl ketone for Z-VAD-FMK), it is plausible that this compound may also exhibit off-target effects on a range of cysteine proteases beyond the caspase family.

Future research should employ comprehensive proteomic screening approaches to identify all protein targets of this compound under various experimental conditions. Techniques such as activity-based protein profiling (ABPP) coupled with mass spectrometry could provide a global view of this compound's interactions within complex cellular lysates or in vivo systems. Understanding these off-target effects is crucial for accurately interpreting results obtained using this compound as a research tool and for avoiding misattribution of observed phenotypes solely to caspase inhibition. Furthermore, identifying novel targets could uncover previously unrecognized biological pathways modulated by this compound and potentially reveal new therapeutic targets.

Advanced Structural-Activity Relationship Studies

Detailed structural-activity relationship (SAR) studies for this compound are essential to understand how modifications to its peptide sequence and aldehyde warhead influence its potency, specificity, and cellular permeability. While the tripeptide sequence Val-Ala-Asp (VAD) is recognized for its interaction with caspase active sites, and the aldehyde group is key to its inhibitory mechanism via covalent binding to the catalytic cysteine, systematic variations of these elements could yield valuable insights ebi.ac.uknih.gov.

Future SAR studies should involve synthesizing a library of this compound analogs with targeted modifications. This could include altering the amino acid sequence, introducing non-natural amino acids, modifying the P1-P4 positions relative to the cleavage site, or exploring alternative reactive groups to the aldehyde. nih.gov. Assessing the inhibitory profiles of these analogs against a broad panel of caspases and other proteases would help define the structural determinants of specificity and potency. Computational modeling and docking studies could complement experimental SAR by providing theoretical insights into the binding interactions between this compound and its targets, guiding the design of more effective and selective inhibitors.

Integration with Multi-Omics Approaches

Integrating this compound treatment with multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to comprehensively understand the cellular consequences of caspase inhibition. While this compound is used to block apoptosis, its impact extends beyond the direct inhibition of caspases involved in programmed cell death.

Future studies could utilize transcriptomics to analyze global gene expression changes following this compound treatment in different cell types and under various stimuli. Proteomics could reveal alterations in protein abundance, post-translational modifications, and protein-protein interactions. Metabolomics could shed light on metabolic reprogramming that occurs when caspase activity is modulated. By integrating these layers of data, researchers can gain a holistic view of the cellular response to this compound, identifying compensatory pathways, feedback loops, and unexpected biological processes influenced by caspase inhibition. This integrated approach can provide a deeper understanding of cell death and survival networks and the broader cellular functions of caspases beyond apoptosis.

Development of More Specific and Potent Analogs for Research Tools

The development of more specific and potent caspase inhibitors based on the this compound scaffold is a critical future direction for improving research tools. While this compound is a pan-caspase inhibitor, the ability to selectively inhibit individual caspases or specific groups of caspases would allow for more precise dissection of their distinct roles in various biological processes invivogen.comalab.com.pl.

Future research should focus on designing and synthesizing this compound analogs with enhanced specificity for particular caspases. This could involve leveraging the insights gained from advanced SAR studies (Section 7.2) and structural information of individual caspases. Developing more potent analogs would allow for the use of lower concentrations, potentially reducing off-target effects. Novel delivery methods or modifications to improve cell permeability and intracellular stability of these analogs should also be explored to enhance their effectiveness as research tools in complex biological systems and in vivo studies. The goal is to create a refined toolkit of caspase inhibitors that enables researchers to precisely manipulate caspase activity and delineate the functions of individual caspases with greater accuracy.

Exploring this compound's Role in Less Understood Biological Systems

While this compound has been extensively used in studying apoptosis in mammalian cells, its role and effects in less understood biological systems and non-canonical pathways warrant further exploration. This includes investigating its impact on other forms of regulated cell death, such as necroptosis, pyroptosis, and ferroptosis, and its potential involvement in processes beyond cell death.

Q & A

Basic Research Questions

Q. What experimental controls are essential when using Z-VAD-CHO to study caspase-dependent apoptosis?

  • Methodological Answer :

  • Include positive controls (e.g., cells treated with staurosporine to induce apoptosis) and negative controls (e.g., caspase-knockout cell lines).
  • Validate this compound specificity using fluorogenic caspase substrates (e.g., Ac-DEVD-AMC for caspase-3/7) alongside inhibitor treatment. Quantify fluorescence intensity to confirm inhibition .
  • Use viability assays (MTT or Annexin V/PI staining) to distinguish between apoptotic and necrotic cell death, as this compound may not inhibit necroptosis .

Q. How to optimize this compound concentration for in vitro cell culture studies?

  • Methodological Answer :

  • Perform dose-response curves (e.g., 10–100 µM range) across multiple cell lines. Measure caspase activity via Western blot (cleaved PARP or caspase-3) to identify the minimum effective concentration.
  • Account for cell permeability: Pre-treat cells for 1–2 hours before apoptosis induction to ensure intracellular uptake .
  • Avoid cytotoxicity by testing cell viability at higher concentrations (>100 µM) using ATP-based assays .

Q. What are the limitations of this compound in differentiating caspase isoforms?

  • Methodological Answer :

  • This compound is a pan-caspase inhibitor with varying affinity for caspases (e.g., higher for caspase-1 than caspase-8). Use isoform-specific inhibitors (e.g., Z-DEVD-FMK for caspase-3) for validation .
  • Combine with genetic knockdown (siRNA/shRNA) to isolate contributions of specific caspases to apoptotic pathways .

Advanced Research Questions

Q. How to resolve contradictions in this compound efficacy across primary vs. transformed cell lines?

  • Methodological Answer :

  • Hypothesis Testing : Assess differences in caspase expression (qPCR/Western blot) or metabolic activity (e.g., ATP levels affecting drug uptake).
  • Experimental Design : Use isogenic cell pairs (primary vs. immortalized) to control for genetic variability. Compare apoptosis via flow cytometry and caspase-3/7 activity assays .
  • Data Analysis : Apply statistical models (ANOVA with post-hoc tests) to quantify variability. Publish raw data and protocols to enable reproducibility .

Q. What advanced techniques validate this compound’s off-target effects in non-apoptotic pathways?

  • Methodological Answer :

  • Proteomic Profiling : Use mass spectrometry to identify proteins interacting with this compound beyond caspases (e.g., calpains or cathepsins) .
  • Transcriptomic Analysis : Perform RNA-seq on this compound-treated cells to detect changes in inflammation or autophagy-related genes .
  • Functional Assays : Test inhibitor efficacy in caspase-independent death models (e.g., ferroptosis induced by erastin) .

Q. How to design longitudinal studies assessing this compound’s long-term effects on cell survival post-treatment?

  • Methodological Answer :

  • Time-Course Experiments : Treat cells with this compound for 24–72 hours, followed by washout and recovery monitoring via live-cell imaging.
  • Phenotypic Tracking : Use CRISPR-based lineage tracing to identify surviving subpopulations and their genetic signatures .
  • Data Integration : Combine kinetic apoptosis data (Caspase-Glo assays) with metabolic profiling (Seahorse analysis) to map recovery pathways .

Methodological Best Practices

  • Data Reprodubility : Document lot numbers of this compound (commercial variability exists) and storage conditions (-20°C in anhydrous DMSO) .
  • Ethical Reporting : Disclose conflicts (e.g., vendor partnerships) and share negative results to reduce publication bias .
  • Interdisciplinary Collaboration : Partner with computational biologists to model caspase inhibition dynamics using tools like COPASI .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.